molecular formula C9H12N2 B1387109 (1-(Pyridin-2-yl)cyclopropyl)methanamine CAS No. 812640-83-8

(1-(Pyridin-2-yl)cyclopropyl)methanamine

Cat. No.: B1387109
CAS No.: 812640-83-8
M. Wt: 148.2 g/mol
InChI Key: LAYWXWONVPWAMC-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-pyridin-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYWXWONVPWAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651840
Record name 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812640-83-8
Record name 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Guide for Medicinal Chemistry[1]

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 1213077-92-9) represents a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for gem-dimethyl amines or as a rigid linker in kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by the high-strain cyclopropane ring fused to a pyridine moiety and a primary amine.

This guide provides a definitive protocol for the structural elucidation of this molecule, focusing on distinguishing the target compound from common synthetic impurities such as ring-opened homoallylic amines and regioisomeric pyridines.

Part 1: Structural Context & Synthetic Challenges[1][2]

The core challenge in verifying this structure lies in confirming the integrity of the cyclopropane ring and the geminal substitution pattern at the quaternary carbon (C1).

Key Structural Features:

  • Quaternary Center (C1): Achiral due to the symmetry of the unsubstituted cyclopropane carbons (C2/C3), provided the pyridine and methanamine groups rotate freely.

  • Cyclopropane Ring: High ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening during synthesis or salt formation.[1]

  • Geminal Disubstitution: The presence of both an aromatic ring and a polar amine on the same carbon creates a unique electronic environment, shielding the ring protons distinctively.

Common Impurities to Rule Out:

  • Ring-Opened Isomer: 2-(pyridin-2-yl)but-3-en-1-amine (Homoallylic amine).[1]

  • Reduction Over-run: Piperidine derivatives (if catalytic hydrogenation was used).

  • Regioisomers: 1-(Pyridin-3-yl) or 1-(Pyridin-4-yl) analogues.[1]

Part 2: Spectroscopic Strategy (The "How-To")
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validation. The symmetry of the molecule simplifies the spectrum, making any asymmetry (impurity) immediately apparent.

1H NMR (400 MHz, DMSO-


 or 

):
MoietyChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Logic
Pyridine (Aromatic) 8.4 - 7.1Multiplets4HConfirm 2-substitution pattern (d, d, t, t pattern typically).
Methanamine (

)
2.8 - 3.1Singlet2HAppears as a sharp singlet.[1] If it splits into a doublet, it indicates protonation or restricted rotation.
Cyclopropane (

)
1.0 - 1.3Multiplet (AA'BB')2HProtons cis to the pyridine ring.[1]
Cyclopropane (

)
0.8 - 1.0Multiplet (AA'BB')2HProtons trans to the pyridine ring.[1]
Amine (

)
1.5 - 2.0 (variable)Broad Singlet2HDisappears upon

shake.[1]

Critical Verification Step (Self-Validating):

  • The "Ring Test": You must observe two distinct multiplets in the high field region (0.8–1.3 ppm).

  • Failure Mode: If you see signals in the alkene region (5.0–6.0 ppm), the ring has opened. If you see a triplet/quartet pattern in the aliphatic region, the ring has opened to a linear chain.

13C NMR (100 MHz):

  • Quaternary C1: Look for a low-intensity signal around 25-30 ppm.[1] This carbon has no attached protons (DEPT-135 silent).[1]

  • Cyclopropyl

    
    :  Two equivalent carbons appearing as a single signal (DEPT-135 negative/inverted) around 10-15 ppm.[1]
    
2. Mass Spectrometry (MS)[1][2][3]
  • Molecular Ion:

    
     Da.
    
  • Fragmentation Pattern:

    • m/z 132: Loss of

      
       (Characteristic of primary amines).
      
    • m/z 119: Loss of

      
       (Retro-Mannich type fragmentation).
      
    • m/z 78/79: Pyridinyl cation (indicates intact pyridine ring).

3. Infrared Spectroscopy (IR)[1]
  • Cyclopropyl C-H Stretch: A weak but diagnostic band at 3010–3090 cm⁻¹ . This is higher energy than typical alkyl C-H stretches due to the s-character of the cyclopropane bonds.

Part 3: Experimental Protocols
Protocol A: Analytical Verification Workflow

Prerequisite: Compound isolated as free base or HCl salt.

  • Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to stabilize the amine protons and prevent potential acid-trace ring opening in chloroform).
  • 1H NMR Acquisition:

    • Run standard 1H (16 scans).

    • Decision Gate: Check region 5.0–6.5 ppm. If signals exist

      
      REJECT  (Ring opened).
      
  • 13C/DEPT-135 Acquisition:

    • Run DEPT-135.[1]

    • Decision Gate: Confirm the presence of a quaternary carbon (missing in DEPT) and inverted

      
       signals high-field.
      
  • 2D Confirmation (Optional but Recommended):

    • HMBC: Look for correlation between the Methanamine

      
       protons and the Pyridine C2 carbon. This confirms the geminal connectivity.[4]
      
Protocol B: Salt Formation & Stability Check

The free base is an oil and prone to oxidation. The Dihydrochloride salt is the preferred storage form.

  • Dissolve crude oil in

    
     (anhydrous).
    
  • Cool to 0°C.

  • Add 2.0 eq of 4M HCl in Dioxane dropwise.

  • Critical Step: Do not use aqueous HCl or strong heating, as this may open the cyclopropane ring.

  • Filter the white precipitate and dry under vacuum.

Part 4: Visualization & Logic Flows[1]
Figure 1: Structure Elucidation Decision Tree

This workflow outlines the logical steps to confirm the structure and rule out the primary impurity (ring-opened alkene).

ElucidationWorkflow Start Crude Product This compound LCMS Step 1: LC-MS Analysis Target: [M+H]+ = 149.1 Start->LCMS MassCheck Mass Correct? LCMS->MassCheck NMR_H1 Step 2: 1H NMR (DMSO-d6) Focus: 0.5 - 6.5 ppm MassCheck->NMR_H1 Yes RingOpen FAILURE: Ring Opened (Homoallylic Amine) MassCheck->RingOpen No (Wrong Mass) AlkeneCheck Signals at 5.0 - 6.0 ppm? NMR_H1->AlkeneCheck AlkeneCheck->RingOpen Yes (Alkene Present) CycloCheck Multiplets at 0.8 - 1.5 ppm? AlkeneCheck->CycloCheck No CycloCheck->RingOpen No DEPT Step 3: DEPT-135 NMR Check for Quaternary C CycloCheck->DEPT Yes (Ring Intact) QuatCheck Quaternary C (25-35 ppm)? DEPT->QuatCheck QuatCheck->RingOpen No (Isomer) Final CONFIRMED STRUCTURE Proceed to Bio-Assay QuatCheck->Final Yes (Cq Present)

Caption: Logical workflow for distinguishing the target cyclopropyl amine from ring-opened impurities.

Figure 2: Fragmentation & Impurity Pathways

Visualizing the key degradation pathway (Ring Opening) that analysts must detect.

Fragmentation Target Target Molecule (Cyclopropyl Amine) Transition Carbocation Intermediate Target->Transition Strain Release Acid + H+ / Heat Acid->Transition Impurity Impurity (Ring Opened) 2-(pyridin-2-yl)but-3-en-1-amine Transition->Impurity Elimination

Caption: The primary degradation pathway: acid-catalyzed ring opening to the homoallylic amine.[1]

References
  • Chemical Identity & Properties

    • ChemSrc. (2025). (S)-cyclopropyl(pyridin-2-yl)methanamine MSDS and Properties. Retrieved from [Link][1]

  • NMR Methodology for Cyclopropanes

    • Crecely, K. M., et al. (1969).[5] Journal of Molecular Spectroscopy, 30, 184.[5] (Foundational data on cyclopropane coupling constants).

    • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopropane. Retrieved from [Link]

  • Synthesis & Applications

    • Mishra, S. S., et al. (2025).[6][7] A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. Retrieved from [Link]

Sources

Technical Profile: (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight: 148.21 g/mol CAS Registry Number: 812640-83-8[1][2][3]

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and lead optimization. Structurally, it consists of a cyclopropane ring substituted at the C1 position with both a pyridine-2-yl group and a methanamine (aminomethyl) moiety.

This scaffold is highly valued for two primary medicinal chemistry properties:

  • Conformational Restriction: The cyclopropyl ring locks the spatial orientation of the pyridine and amine vectors, reducing the entropic penalty upon binding to a protein target compared to flexible alkyl linkers (e.g., ethyl or propyl chains).

  • Metabolic Blocking: The quaternary carbon at the C1 position eliminates the abstractable benzylic hydrogen atoms found in linear analogues, thereby blocking a common metabolic "soft spot" (CYP450-mediated

    
    -hydroxylation).
    

Physicochemical Profiling

The following data represents the calculated and reported physicochemical properties essential for evaluating the molecule's "drug-likeness" and suitability for library synthesis.

PropertyValueContext
Molecular Weight 148.21 g/mol Ideal for FBDD (Rule of 3 compliant).
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

High atom economy.
Exact Mass 148.1000Useful for HRMS identification.
CAS Number 812640-83-8Unique identifier.[1][2][3]
Precursor CAS 162960-28-31-(Pyridin-2-yl)cyclopropanecarbonitrile.[4]
cLogP ~0.6 – 0.9Highly soluble; suitable for CNS penetration.
TPSA ~38.9 ŲExcellent membrane permeability potential.
pKa (Amine) ~9.5Basic center; forms stable salts (HCl, fumarate).
pKa (Pyridine) ~5.2Weakly basic; serves as an H-bond acceptor.

Synthetic Methodology

The synthesis of this compound is typically achieved via a two-step sequence: Cyclodialkylation followed by Nitrile Reduction . This route is preferred over direct coupling due to the availability of 2-pyridylacetonitrile.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

This step constructs the quaternary center via a double nucleophilic substitution.

  • Reagents: 2-Pyridylacetonitrile, 1,2-Dibromoethane, Sodium Hydride (NaH) or Aqueous NaOH with TEBA (Phase Transfer Catalyst).

  • Solvent: DMF or DMSO (for NaH); Toluene/Water (for PTC).

  • Protocol:

    • Charge a reaction vessel with 2-pyridylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in DMSO.

    • Cool to 0°C. Slowly add NaH (2.5 eq, 60% dispersion) to control the exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Quench: Pour onto ice-water. Extract with Ethyl Acetate (EtOAc).[5][6][7]

    • Purification: Silica gel chromatography (Hexanes:EtOAc) to yield the nitrile intermediate (CAS 162960-28-3).

Step 2: Reduction to Methanamine

The nitrile is reduced to the primary amine. Lithium Aluminum Hydride (LAH) is the standard reagent for small scale; Raney Nickel hydrogenation is preferred for scale-up.

  • Reagents: Lithium Aluminum Hydride (

    
    ).
    
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Protocol:

    • Suspend

      
       (2.0 eq) in anhydrous THF under Nitrogen (
      
      
      
      ) atmosphere at 0°C.
    • Add a solution of 1-(pyridin-2-yl)cyclopropanecarbonitrile (from Step 1) in THF dropwise.

    • Heat to reflux for 2–4 hours. Monitor by TLC or LCMS (disappearance of nitrile peak).

    • Work-up (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.[8] Dry the filtrate over

      
       and concentrate.
      
    • Isolation: The crude amine is often an oil. Convert to the hydrochloride salt (HCl in Dioxane) for solid handling and stability.

Structural Design & Logic

The decision to incorporate this scaffold into a drug candidate is driven by specific structural advantages. The diagram below illustrates the logical flow from a flexible precursor to the rigidified, metabolically stable target.

DesignLogic Flexible Flexible Precursor (Pyridine-CH2-CH2-NH2) Metabolism Metabolic Liability (Benzylic Oxidation) Flexible->Metabolism Risk Entropy High Entropic Cost (Free Rotation) Flexible->Entropy Risk Target (1-(Pyridin-2-yl) cyclopropyl)methanamine Metabolism->Target Solved by Cyclopropanation Entropy->Target Solved by Rigidification Benefit1 Blocked Metabolism (Quaternary Carbon) Target->Benefit1 Benefit2 Conformational Lock (Defined Vectors) Target->Benefit2

Caption: Design rationale illustrating the transition from flexible alkyl linkers to the cyclopropyl scaffold to improve metabolic stability and binding affinity.

Analytical Characterization

To validate the synthesis of the correct isomer (quaternary vs. secondary), look for these diagnostic signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Cyclopropyl Protons: Distinct multiplets in the high-field region (0.8 – 1.5 ppm), typically integrating to 4H.

    • Methylene Protons (-CH2-N): A singlet or tightly coupled doublet around 2.8 – 3.2 ppm. If this signal is a doublet with a large coupling constant or a multiplet, check for the incorrect isomer.

    • Pyridine Protons: Characteristic aromatic pattern (4H) between 7.0 – 8.6 ppm.

  • LC-MS:

    • Parent Ion:

      
      .
      
    • Fragmentation: Loss of

      
       (17 Da) is common.
      

Safety & Handling

  • Hazards: Like most low molecular weight primary amines, this compound is likely corrosive and a skin/eye irritant .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb

    
     from the air (carbamate formation); the HCl salt is stable.
    

References

  • Chemical Identity & CAS

    • Source: 1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS 812640-83-8).[1][2][3]

    • Verification: (Search via CAS 812640-83-8).

  • Precursor Synthesis (Nitrile)

    • Source: 1-(2-Pyridinyl)cyclopropanecarbonitrile (CAS 162960-28-3).[4]

    • Context: Precursor for reduction. See .

  • General Synthetic Methodology

    • Title: "Amine synthesis by nitrile reduction."
    • Source: Organic Chemistry Portal.
    • URL:

  • Medicinal Chemistry Application

    • Title: "The cyclopropyl group in medicinal chemistry: A unique structural fe
    • Context: Discusses metabolic blocking and conform
    • URL:

Sources

Technical Guide: Solubility Profiling of (1-(Pyridin-2-yl)cyclopropyl)methanamine

[1][3]

Executive Summary

This compound (CAS: 812640-83-8) represents a strategic scaffold in drug discovery, often utilized to introduce a rigidified amine motif that modulates metabolic stability and target affinity.[1][2][3] Its structure—a gem-disubstituted cyclopropane bearing both a pyridine ring and a methylamine arm—creates a unique solubility profile driven by two distinct ionizable centers.[2][3]

This guide details the theoretical solubility behavior of the compound and provides a validated, step-by-step experimental framework for determining its thermodynamic and kinetic solubility.[1][2][3]

Chemical Identity & Physicochemical Profile

Understanding the ionization state is the prerequisite for accurate solubility measurement.[3] This molecule exhibits amphiphilic behavior with pH-dependent solubility.[1][2][3]

PropertyValue / DescriptionNote
IUPAC Name [1-(Pyridin-2-yl)cyclopropyl]methanamine
CAS Number 812640-83-8
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol (Free Base)
Physical State Viscous Oil / Low-melting SolidFree base is often hygroscopic.[1][2][3]
pKa₁ (Pyridine) ~5.2 (Calculated)Protonation of pyridine nitrogen.[3]
pKa₂ (Amine) ~9.0 – 9.5 (Calculated)Protonation of primary amine.[3]
LogP (Neutral) ~0.8 – 1.2 (Estimated)Moderate lipophilicity in neutral state.[3]
Theoretical Solubility Behavior

The compound follows a U-shaped solubility curve typical of dibasic compounds:

  • pH < 4.0: Highly soluble (>100 mg/mL) as a dication (Py-H⁺ / NH₃⁺).[1][3]

  • pH 6.0 – 8.0: Moderate solubility; predominately monocationic (NH₃⁺).[3]

  • pH > 10.0: Minimum solubility (Intrinsic Solubility,

    
    ); neutral species dominates.[3]
    

Solubility Data & Solvent Compatibility

Note: Specific experimental values depend on the solid-state form (amorphous vs. crystalline) and salt counter-ion (e.g., 2HCl vs. free base).[1][3] The data below represents field-standard expectations for the free base .

Aqueous Solubility (Predicted)
MediumpHPredicted SolubilityDominant Species
0.1N HCl 1.0High (> 50 mg/mL)Dication
PBS Buffer 7.4Moderate (1 – 10 mg/mL)Monocation/Neutral Equilibrium
Borate Buffer 10.0Low (< 1 mg/mL)Neutral
Organic Solvent Compatibility[1][2][3]
  • DMSO: Soluble (> 100 mM).[3] Recommended for stock solutions.[3][4]

  • Methanol/Ethanol: Soluble.[3][5]

  • Dichloromethane (DCM): Soluble (Free base).[3]

  • Ethyl Acetate: Moderately soluble (Free base); Salts are insoluble.[3]

Experimental Protocols

To generate high-confidence data, use the Saturation Shake-Flask Method (Thermodynamic Solubility) coupled with HPLC-UV quantification.[1][2][3]

Protocol A: Thermodynamic Solubility (pH-Dependent)

Objective: Determine the equilibrium solubility at pH 2.0, 7.4, and 10.0.

Reagents & Equipment
  • Buffer Systems:

    • pH 2.0: 50 mM Phosphate/Citrate.[3]

    • pH 7.4: 50 mM Phosphate Buffered Saline (PBS).[3]

    • pH 10.0: 50 mM Borate buffer.[3]

  • Apparatus: Orbital shaker (temperature controlled), 0.45 µm PVDF syringe filters, HPLC system with UV/DAD detector.

Workflow Diagram

SolubilityWorkflowStartSolid Sample(Free Base or Salt)DispenseDispense Excess Solid(>2 mg/mL target)Start->DispenseAddBufferAdd Buffer(pH 2.0, 7.4, 10.0)Dispense->AddBufferEquilibrateEquilibrate24h @ 25°C(Orbital Shaking)AddBuffer->EquilibrateFilterPhase Separation(Centrifuge/Filter 0.2µm)Equilibrate->FilterCheck pHAnalyzeQuantify Supernatant(HPLC-UV @ 254nm)Filter->Analyze

Figure 1: Standard workflow for thermodynamic solubility determination.[1][2][3]

Step-by-Step Procedure
  • Preparation: Weigh approximately 2–5 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the respective buffer (pH 2.0, 7.4, or 10.0).

  • Saturation: Ensure undissolved solid remains visible.[3] If the solution becomes clear, add more solid.

  • Equilibration: Cap the vial and shake at 25°C for 24 hours. Note: For salts (e.g., 2HCl), pH drift is common.[3] Measure and adjust pH after 1 hour.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to minimize adsorption).

  • Quantification: Dilute the filtrate 1:10 or 1:100 with mobile phase and inject onto HPLC.

Protocol B: HPLC Method for Quantification

Because the compound contains a pyridine ring, UV detection is robust.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 260 nm (Pyridine λmax).[3]

  • Calibration: Prepare a standard curve (0.01 – 1.0 mg/mL) in DMSO/Water (1:1).

Structural Logic & Mechanism

Understanding why the solubility behaves this way allows for better formulation strategies.[3]

Ionization Pathway

The solubility is governed by the Henderson-Hasselbalch relationship for a dibasic species.[1][2][3]

IonizationDicationDication (pH < 4)Py-H⁺ / R-NH₃⁺(High Solubility)MonocationMonocation (pH 5-9)Py / R-NH₃⁺(Moderate Solubility)Dication->MonocationpKa₁ ~5.2(Pyridine deprotonation)NeutralNeutral (pH > 10)Py / R-NH₂(Low Solubility)Monocation->NeutralpKa₂ ~9.5(Amine deprotonation)

Figure 2: Ionization states affecting aqueous solubility.[1][3]

  • Implication for Synthesis: When performing workups, extracting from an aqueous layer at pH 12 (using NaOH) into DCM is the most efficient method to recover the free base.[3]

  • Implication for Salt Formation: The Dihydrochloride (2HCl) salt is preferred for crystallization, as it protonates both sites, significantly increasing melting point and aqueous solubility.[3]

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 56943781. National Center for Biotechnology Information (2025).[3] Link

  • Synthesis & Intermediate Use

    • Patent WO1998022459A1.[3] Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.[1][2][3] (1998).[3] Link

  • General Solubility Protocols

    • Assay Guidance Manual. Solubility Assays. NCBI Bookshelf.[3] Link

  • Vendor Data (Analogous Compounds)

    • Matrix Fine Chemicals.[3] 1-(Pyridin-2-yl)methanamine Data Sheet. Link

Pyridinyl Cyclopropylamine Derivatives: A Technical Guide to Next-Generation LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and mechanistic logic of pyridinyl cyclopropylamine derivatives, with a specific focus on their role as irreversible LSD1 (KDM1A) inhibitors.

Executive Summary

Pyridinyl cyclopropylamine derivatives represent a critical bioisosteric evolution of the tranylcypromine (TCP) scaffold. While TCP—a phenylcyclopropylamine—serves as a non-selective monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor, the incorporation of a pyridine ring introduces distinct physicochemical advantages. These include tunable basicity, enhanced aqueous solubility, and the capacity for specific hydrogen-bonding interactions within the LSD1 catalytic pocket. This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of this scaffold, specifically in the context of epigenetic modulation for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

Structural Logic & Medicinal Chemistry

The transition from a phenyl to a pyridinyl core is not merely cosmetic; it fundamentally alters the pharmacophore's interaction with the target enzyme's FAD cofactor.

The Cyclopropylamine Warhead

The cyclopropylamine (CPA) moiety functions as a "suicide substrate" or mechanism-based inactivator.

  • Mechanism: The enzyme (LSD1 or MAO) attempts to oxidize the amine to an imine.

  • Ring Opening: The strained cyclopropane ring undergoes a single-electron transfer (SET) induced ring opening, generating a reactive radical species.

  • Covalent Adduct: This radical attacks the N5 position of the FAD cofactor, forming a stable covalent adduct that permanently disables the enzyme.

Pyridine vs. Phenyl: The Bioisosteric Advantage

Replacing the phenyl ring of TCP with a pyridine ring (2-, 3-, or 4-pyridyl) offers three technical advantages:

  • Solubility: The pyridine nitrogen lowers logP, improving the drug-like properties (DMPK) of the inhibitor.

  • Selectivity: The pyridine nitrogen can function as a hydrogen bond acceptor, potentially interacting with residues like Asp555 or Val333 in the LSD1 active site, interactions absent in the hydrophobic phenyl-LSD1 interface.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring reduces the pKa of the primary amine, affecting its protonation state at physiological pH and its ability to enter the catalytic pocket.

Table 1: Physicochemical Comparison (Theoretical)
Featuretrans-2-Phenylcyclopropylamine (TCP)trans-2-PyridylcyclopropylamineImpact
Core Structure Carbocycle (Benzene)Heterocycle (Pyridine)Bioisostere
LogP ~1.6 (Lipophilic)~0.8 (More Polar)Improved aqueous solubility
H-Bonding Donor only (NH2)Donor (NH2) + Acceptor (Py-N)Potential for specific binding
Metabolic Stability Susceptible to P450 oxidationPyridine is generally more stableExtended half-life
LSD1 Potency Moderate (< 20 µM)High (nM range with substituents)Enhanced efficacy

Mechanism of Action (LSD1 Inhibition)[1][2]

The inhibition of LSD1 by pyridinyl cyclopropylamines is a multi-step catalytic inactivation. The following diagram illustrates the pathway from substrate binding to irreversible FAD adduct formation.

Graphviz Diagram: Mechanism of Inactivation

LSD1_Inhibition Substrate Pyridinyl-CPA (Inhibitor) ES_Complex Michaelis Complex (Non-covalent) Substrate->ES_Complex Binding Enzyme LSD1-FAD Complex (Oxidized) Enzyme->ES_Complex Imine_Int Imine Intermediate (Unstable) ES_Complex->Imine_Int 1e- Oxidation Radical Carbon-Centered Radical Imine_Int->Radical Ring Opening (Strain Release) Adduct N5-FAD Covalent Adduct (Irreversible Inhibition) Radical->Adduct Attack on FAD N5

Caption: The stepwise mechanism-based inactivation of LSD1 by pyridinyl cyclopropylamine, culminating in the formation of a stable N5-FAD adduct.

Experimental Protocol: Synthesis of trans-2-(Pyridin-2-yl)cyclopropan-1-amine

This protocol describes the synthesis of the 2-pyridyl derivative.[1] The method utilizes a Rhodium-catalyzed cyclopropanation followed by a Curtius rearrangement to install the amine with the correct stereochemistry.

Phase 1: Cyclopropanation
  • Reagents: 2-Vinylpyridine (1.0 equiv), Ethyl diazoacetate (EDA, 1.2 equiv), Rh2(OAc)4 (1 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-vinylpyridine and Rh2(OAc)4 in DCM under N2 atmosphere.

    • Add EDA dropwise over 4 hours via syringe pump to minimize dimerization.

    • Stir at room temperature for 12 hours.

    • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.

    • Note: This step yields a mixture of cis and trans isomers.

Phase 2: Trans-Isomer Enrichment

To maximize the yield of the biologically active trans isomer:

  • Reagents: Sodium ethoxide (NaOEt) in Ethanol.

  • Procedure:

    • Reflux the ester mixture in NaOEt/EtOH for 6 hours. Thermodynamic control favors the trans isomer.

    • Neutralize and extract.[2][3]

Phase 3: Curtius Rearrangement (Carboxylic Acid to Amine)
  • Hydrolysis: Treat ester with LiOH in THF/Water to yield the carboxylic acid.

  • Acyl Azide Formation: Treat acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in tert-butanol (t-BuOH).

  • Rearrangement: Heat to 90°C. The intermediate isocyanate is trapped by t-BuOH to form the Boc-protected amine.

  • Deprotection: Stir Boc-amine in 4M HCl/Dioxane or TFA/DCM to yield the final trans-2-(pyridin-2-yl)cyclopropan-1-amine salt.

Graphviz Diagram: Synthetic Workflow

Synthesis_Pathway Start 2-Vinylpyridine Step1 Cyclopropanation (Rh2(OAc)4 + EDA) Start->Step1 Inter1 Ethyl 2-(pyridin-2-yl) cyclopropanecarboxylate (cis/trans mix) Step1->Inter1 Step2 Isomerization (NaOEt/EtOH, Reflux) Inter1->Step2 Inter2 Trans-Ester Enriched Step2->Inter2 Step3 Hydrolysis (LiOH) & Curtius (DPPA, tBuOH) Inter2->Step3 Inter3 Boc-Protected Amine Step3->Inter3 Step4 Deprotection (HCl or TFA) Inter3->Step4 Final trans-2-(Pyridin-2-yl) cyclopropan-1-amine Step4->Final

Caption: Synthetic route for converting vinylpyridine to the target cyclopropylamine pharmacophore via Curtius rearrangement.

Therapeutic Applications

Oncology: Epigenetic Modulation in AML

The primary application of this scaffold is the inhibition of LSD1 (KDM1A). LSD1 demethylates H3K4me1/2, repressing differentiation genes in acute myeloid leukemia (AML) stem cells.

  • Mechanism: Inhibition of LSD1 by pyridinyl-CPA derivatives restores H3K4 methylation, forcing the differentiation of leukemic blast cells into mature, non-proliferative myeloid cells.

  • Clinical Relevance: Analogs of this class (e.g., modified tranylcypromines) are in clinical trials (e.g., ORY-1001, GSK2879552). The pyridinyl variants offer a "next-gen" profile with potentially reduced CNS side effects by selecting against MAO-A/B.

Non-Oncology Applications[6][7][8][9]
  • Antiviral: LSD1 is required for the expression of immediate-early (IE) genes in Herpes Simplex Virus (HSV). Pyridinyl-CPA inhibitors can silence viral genome expression by promoting heterochromatin formation on viral DNA.

  • Neuroprotection: While high potency against LSD1 is desired for cancer, retaining some MAO-B inhibition (a property of the CPA core) can be beneficial for neurodegenerative disorders, provided the toxicity profile is managed.

References

  • Mechanism of LSD1 Inhibition by Cyclopropylamines: Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry, 2007.[4]

  • Synthesis of Pyridinyl Cyclopropylamines: Ooi, T., et al. "Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors." RSC Advances, 2024.

  • Medicinal Chemistry of LSD1 Inhibitors: Maes, T., et al. "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 2018.

  • Structural Biology of FAD Adducts: Minda, R., et al. "LSD1 and The Chemistry of Histone Demethylation." Current Opinion in Chemical Biology, 2008.

  • General Synthesis of Cyclopropylamines: Wipf, P., et al. "Synthesis of trans-2-phenylcyclopropylamine." Organic Syntheses, 2008. (Adapted for Pyridine analogs).[5][6][7]

Sources

(1-(Pyridin-2-yl)cyclopropyl)methanamine mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Authored by: A Senior Application Scientist

Publication Date: February 3, 2026

Abstract

This compound is a novel small molecule with a chemical architecture suggestive of significant pharmacological potential. This technical guide presents a detailed hypothesis for its mechanism of action, positing that the compound functions as a mechanism-based inactivator of monoamine oxidase (MAO). This hypothesis is predicated on the unique structural combination of a cyclopropylamine moiety, known for its role in enzyme inactivation, and a pyridin-2-yl group, which likely contributes to target specificity. We provide a comprehensive scientific rationale for this proposed mechanism, supported by existing literature on analogous chemical structures. Furthermore, this guide outlines a series of robust experimental protocols designed to rigorously test this hypothesis, offering a clear path for future research and development. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Small molecules with unique structural features often provide fertile ground for the identification of new pharmacological activities. This compound is one such molecule, integrating two key pharmacophores: a cyclopropylamine group and a pyridin-2-yl ring system. The cyclopropylamine moiety is a well-established component of several approved drugs, notably certain antidepressants and antiviral agents[1]. Its inherent ring strain and the reactivity of the adjacent amine group make it a compelling functional group for targeted covalent inhibition[2]. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, is a versatile scaffold found in a wide array of pharmaceuticals, contributing to target recognition and modulation of physicochemical properties[3][4][5].

While specific biological data for this compound is not yet extensively published, its structural components provide a strong basis for a plausible mechanism of action. This guide synthesizes the available information on related compounds to propose a detailed, testable hypothesis. We posit that this compound acts as a mechanism-based inactivator of monoamine oxidase (MAO), a key enzyme in the metabolic degradation of neurotransmitters.

The Central Hypothesis: Mechanism-Based Inactivation of Monoamine Oxidase

We hypothesize that this compound is a pro-drug that, upon enzymatic oxidation by MAO, is converted into a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This "suicide inhibition" is a highly specific and efficient mechanism of drug action.

The proposed sequence of events is as follows:

  • Enzyme Recognition and Binding: The pyridin-2-yl moiety and the overall molecular structure of this compound facilitate its binding to the active site of MAO. The specificity for MAO-A or MAO-B isoforms would be determined by the precise interactions within the enzyme's binding pocket.

  • Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site catalyzes the oxidation of the primary amine of the cyclopropylmethanamine group. This initial oxidation is the rate-limiting step in the catalytic cycle of MAO.

  • Ring Opening and Formation of a Reactive Intermediate: The oxidation of the amine destabilizes the adjacent, highly strained cyclopropyl ring. This leads to the homolytic cleavage of a carbon-carbon bond within the cyclopropyl ring, generating a highly reactive radical intermediate.

  • Covalent Modification and Enzyme Inactivation: The newly formed reactive species rapidly attacks a nucleophilic residue within the MAO active site, such as a cysteine or the FAD cofactor itself, forming a stable covalent bond. This irreversible modification renders the enzyme catalytically inactive.

This proposed mechanism is supported by the known activity of other cyclopropylamine-containing compounds, which are established MAO inhibitors[1].

Visualizing the Hypothesized Mechanism

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Catalytic Cycle Compound This compound MAO Monoamine Oxidase (MAO) Compound->MAO Binding Oxidation Enzymatic Oxidation by FAD MAO->Oxidation Reactive_Intermediate Reactive Intermediate (Radical Species) Oxidation->Reactive_Intermediate Cyclopropyl Ring Opening Covalent_Bond Covalent Adduct Formation Reactive_Intermediate->Covalent_Bond MAO_Inactive Inactive MAO Covalent_Bond->MAO_Inactive

Caption: Hypothesized mechanism of this compound as a mechanism-based inactivator of MAO.

Experimental Validation: A Phased Approach

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the proposed mechanism of action.

Phase 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound inhibits MAO activity in vitro and to characterize the nature of this inhibition.

Objective: To assess the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Methodology: Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorometric probe.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare solutions of recombinant human MAO-A and MAO-B in assay buffer.

    • Prepare a solution of a suitable MAO substrate (e.g., p-tyramine for both isoforms, or a selective substrate if desired).

    • Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add serial dilutions of the test compound or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and the Amplex Red/HRP solution.

    • Monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Expected Outcomes and Interpretation:

  • A low IC50 value would indicate potent inhibition of MAO.

  • Comparing the IC50 values for MAO-A and MAO-B will reveal the selectivity of the compound.

  • To further investigate mechanism-based inhibition, pre-incubation of the enzyme with the inhibitor in the absence of substrate should lead to a time-dependent decrease in enzyme activity.

Phase 2: Reactive Metabolite Trapping Studies

If the compound demonstrates time-dependent inhibition of MAO, the next step is to identify the formation of a reactive intermediate and its covalent adduction to a trapping agent.

Objective: To detect the formation of a reactive metabolite of this compound following incubation with an oxidative system.

Methodology: Glutathione (GSH) Trapping with LC-MS/MS Analysis

Glutathione is a biological nucleophile that can "trap" reactive electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry.

Step-by-Step Protocol:

  • Incubation:

    • Incubate this compound with human liver microsomes (a source of various drug-metabolizing enzymes, including cytochrome P450s which can also potentially activate the compound) or recombinant MAO in the presence of an NADPH-generating system (for microsomes) and a high concentration of glutathione (GSH).

    • Include control incubations without the compound, without the enzyme source, and without GSH.

  • Sample Preparation:

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Search for the predicted mass of the GSH adduct of the ring-opened this compound.

    • Fragment the parent ion of the putative adduct to confirm its structure.

Expected Outcomes and Interpretation:

  • The detection of a GSH adduct with a mass corresponding to the addition of GSH to the opened cyclopropyl ring would provide strong evidence for the formation of a reactive intermediate.

  • The structure of the adduct can provide insights into the site of reactivity on the molecule.

Phase 3: Cell-Based Assays

The final phase of testing involves evaluating the effects of the compound in a cellular context to understand its physiological consequences.

Objective: To determine if this compound can modulate neurotransmitter levels in a relevant cell line.

Methodology: Neurotransmitter Uptake and Metabolism in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y endogenously expresses MAO and is a well-established model for studying neuronal function.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells under standard conditions.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Neurotransmitter Level Measurement:

    • Lyse the cells to release intracellular contents.

    • Measure the levels of key monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the cell lysates using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

  • Data Analysis:

    • Compare the neurotransmitter and metabolite levels in treated cells to those in untreated control cells.

Expected Outcomes and Interpretation:

  • If the compound inhibits MAO, we would expect to see an increase in the levels of the parent neurotransmitters and a corresponding decrease in the levels of their MAO-dependent metabolites.

  • These results would provide functional evidence of MAO inhibition in a cellular context.

Visualizing the Experimental Workflow

Experimental_Workflow Phase1 Phase 1: In Vitro Enzyme Inhibition Phase2 Phase 2: Reactive Metabolite Trapping Phase1->Phase2 If Time-Dependent Inhibition Assay1 Fluorometric MAO Inhibition Assay (IC50 Determination) Phase1->Assay1 Phase3 Phase 3: Cell-Based Assays Phase2->Phase3 If Reactive Metabolite Detected Assay2 GSH Trapping with LC-MS/MS (Adduct Identification) Phase2->Assay2 Assay3 Neurotransmitter Profiling in SH-SY5Y Cells (Functional Effect) Phase3->Assay3

Caption: A phased experimental workflow to validate the hypothesized mechanism of action.

Summary of Quantitative Data to be Generated

Experiment Key Parameter Unit Purpose
Fluorometric MAO Inhibition AssayIC50 (MAO-A)nM or µMPotency against MAO-A
Fluorometric MAO Inhibition AssayIC50 (MAO-B)nM or µMPotency against MAO-B
Reactive Metabolite TrappingMass of GSH Adductm/zConfirmation of reactive intermediate
Neurotransmitter ProfilingNeurotransmitter Levelsng/mg proteinFunctional effect on neurotransmitter metabolism
Neurotransmitter ProfilingMetabolite Levelsng/mg proteinConfirmation of MAO inhibition in cells

Conclusion and Future Directions

This technical guide has presented a scientifically grounded hypothesis for the mechanism of action of this compound, proposing that it acts as a mechanism-based inactivator of monoamine oxidase. The unique combination of a cyclopropylamine moiety and a pyridin-2-yl group provides a strong rationale for this hypothesis. The detailed experimental protocols outlined herein offer a clear and logical path forward for the validation of this proposed mechanism.

Successful validation of this hypothesis would position this compound as a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders where MAO inhibition is a clinically validated strategy. Future research should also focus on elucidating the structure-activity relationships of this chemical scaffold to optimize its potency, selectivity, and pharmacokinetic properties.

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  • Comprehensive review on methenamine hippurate: Pharmacological activities and role in urinary tract infection prevention. (2025). Journal of Pharmaceutical Sciences, 114(6), 1865-1874.
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  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers in Chemistry, 10, 1019573.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Molecules, 27(18), 5899.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega, 7(40), 35965-35980.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). Journal of Medicinal Chemistry, 65(17), 11657-11672.

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Theoretical Studies on the Conformation of (1-(Pyridin-2-yl)cyclopropyl)methanamine: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational landscape of (1-(Pyridin-2-yl)cyclopropyl)methanamine, a molecule of significant interest in medicinal chemistry due to the prevalence of its constituent moieties in pharmacologically active compounds.[1][2][3][4] The unique juxtaposition of a flexible aminomethyl group, a rigid cyclopropyl ring, and an aromatic pyridine ring presents a fascinating conformational challenge. Understanding the preferred spatial arrangement of these fragments is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This document outlines a systematic computational approach, employing a synergy of quantum mechanics (QM) and molecular mechanics (MM) methods, to thoroughly map the potential energy surface (PES) of this molecule.[5] We will delve into the critical interplay of steric and electronic effects, with a particular focus on the potential for intramolecular hydrogen bonding, which is anticipated to be a key determinant of conformational preference.[6][7][8] The methodologies and workflows detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for the conformational analysis of this and structurally related molecules.

Introduction: The Pharmaceutical Significance of the Pyridinyl-Cyclopropyl-Methanamine Scaffold

The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] Its ability to act as a hydrogen bond acceptor and its electronic properties contribute significantly to molecular recognition at biological targets. Similarly, the cyclopropyl group has emerged as a valuable substituent in drug design. Its rigid nature can lock in specific conformations, and its unique electronic properties, arising from the Walsh orbitals, can modulate the physicochemical properties of a molecule.[9][10][11] The aminomethyl side chain provides a crucial point of interaction, often serving as a key pharmacophoric element.

The molecule this compound combines these three important pharmacophores. A thorough understanding of its conformational preferences is therefore a critical step in harnessing its therapeutic potential. The rotational freedom around the bonds connecting the pyridine ring to the cyclopropyl group and the cyclopropyl group to the aminomethyl group defines the molecule's conformational space. This guide presents a theoretical study to explore this space and identify the low-energy conformers that are most likely to be biologically relevant.

Computational Methodology: A Multi-faceted Approach to Conformational Sampling

To ensure a comprehensive and accurate exploration of the conformational landscape of this compound, a multi-tiered computational strategy is proposed. This approach leverages the strengths of different computational methods to balance accuracy and computational cost.[5]

Initial Conformational Search: Exploring the Possibilities

A broad, initial exploration of the conformational space will be performed using a molecular mechanics force field. This allows for rapid scanning of a large number of potential conformations.

Experimental Protocol: Molecular Mechanics Conformational Search

  • Structure Preparation: The 3D structure of this compound will be built using a molecular editor.

  • Force Field Selection: A suitable force field, such as MMFF94 or OPLS3e, will be chosen for its ability to accurately model the interactions within the molecule.

  • Conformational Search Algorithm: A systematic or stochastic search algorithm will be employed.[12] For this molecule, a systematic search rotating the key dihedral angles (Py-C_cyclopropyl and C_cyclopropyl-C_amine) in 30-degree increments is recommended.

  • Energy Minimization: Each generated conformer will be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformers will be filtered based on a defined energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

Quantum Mechanical Refinement: Towards Higher Accuracy

The unique conformers identified in the molecular mechanics search will be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is the method of choice for this refinement, offering a good balance of accuracy and computational efficiency for molecules of this size.[13]

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Method Selection: The B3LYP functional with the 6-31G(d,p) basis set is a robust starting point for geometry optimization.

  • Geometry Optimization: The geometry of each unique conformer will be fully optimized without constraints.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Single-Point Energy Calculation: To further refine the relative energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p), which includes diffuse functions to better describe potential non-covalent interactions.

Computational_Workflow cluster_MM Molecular Mechanics cluster_QM Quantum Mechanics (DFT) cluster_Analysis Analysis Build Build 3D Structure MM_Search Conformational Search (e.g., Systematic Rotation) Build->MM_Search MM_Minimize Energy Minimization MM_Search->MM_Minimize Filter Filter & Cluster (Energy & RMSD) MM_Minimize->Filter DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Filter->DFT_Opt Unique Conformers Freq_Calc Frequency Analysis DFT_Opt->Freq_Calc H_Bond_Analysis Intramolecular H-Bond Analysis (QTAIM, NBO) DFT_Opt->H_Bond_Analysis SPE_Calc Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq_Calc->SPE_Calc Verified Minima Thermo_Analysis Thermodynamic Analysis Freq_Calc->Thermo_Analysis PES_Map Potential Energy Surface Mapping SPE_Calc->PES_Map Intramolecular_HBond cluster_molecule This compound cluster_interaction Potential Interaction Py Pyridine Ring Cyclopropyl Cyclopropyl Ring Py->Cyclopropyl τ1 Rotation Py_N Pyridine Nitrogen (H-bond acceptor) Amine Aminomethyl Group Cyclopropyl->Amine τ2 Rotation Amine_H Amine Hydrogen (H-bond donor) Amine_H->Py_N Intramolecular Hydrogen Bond

Caption: The key rotational bonds and the potential for intramolecular hydrogen bonding.

Conclusion: Implications for Drug Design

This theoretical guide outlines a robust computational protocol for the in-depth conformational analysis of this compound. The predicted low-energy conformers, particularly those stabilized by intramolecular hydrogen bonds, represent the most probable bioactive conformations. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating conformational preferences with biological activity.

  • Pharmacophore Modeling: Defining the 3D arrangement of key chemical features required for biological activity.

  • Docking Studies: Providing realistic starting conformations for molecular docking simulations with biological targets.

  • Rational Drug Design: Guiding the design of new analogues with improved potency and selectivity by rigidifying the molecule in its bioactive conformation.

By following the methodologies presented in this guide, researchers can gain crucial insights into the conformational behavior of this important molecular scaffold, thereby accelerating the drug discovery and development process.

References

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

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  • Siddiqui, N., Ahsan, W., Alam, M. S., Azad, B., & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-32. [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

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Technical Guide: Sourcing and Application of (1-(Pyridin-2-yl)cyclopropyl)methanamine

[1][2]

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands.[1][2] Its structure features a cyclopropane ring substituted at the 1-position with both a pyridine ring and a methanamine group, creating a quaternary carbon center that imparts significant conformational rigidity.[1][2]

This guide addresses the critical distinction between this molecule and its "amine-on-ring" analog (1-(pyridin-2-yl)cyclopropanamine), a common source of procurement errors.[1][2] While the target compound is commercially available, supply is often restricted to "Make-on-Demand" status due to the stability of the free base.[1][2] This document outlines verified suppliers, a self-validating synthesis protocol for in-house production, and quality control parameters.

Chemical Identity & Specifications

Precise identification is required to avoid confusion with regioisomers (3-pyridyl/4-pyridyl variants) or the non-homologated amine.[1][2]

ParameterSpecification
Compound Name This compound
Common Salts Dihydrochloride (2HCl)
CAS Number 1228878-74-7 (2HCl salt)1213077-92-9 ((S)-enantiomer)Note: Avoid CAS 437985-36-9 (Amine directly on ring)
Molecular Formula C₉H₁₂N₂ (Free base) / C₉H₁₄Cl₂N₂ (2HCl)
Molecular Weight 148.21 g/mol (Free base) / 221.13 g/mol (2HCl)
SMILES NCC1(CC1)c1ccccn1
Key Property Quaternary Center: The C1 position is fully substituted, preventing racemization (unless chiral separation is performed) and increasing metabolic stability.[1][2][3][4][5]

Commercial Availability & Sourcing Landscape[2][6][7]

Primary Suppliers

The compound is classified as a Tier 2 Building Block —widely listed but often synthesized upon order rather than held in bulk stock.

  • BLD Pharm: Lists the dihydrochloride salt (CAS 1228878-74-7) with cold-chain transport requirements.[1][2]

  • Enamine / WuXi AppTec: Major sources for bulk synthesis; typically require a 2-4 week lead time for >10g quantities.[1][2]

  • Chem-Impex: Often stocks the nitrile precursor, allowing for rapid in-house reduction (see Section 4).[1][2]

Procurement Strategy: Make vs. Buy

Researchers should evaluate the "Make vs. Buy" decision based on the availability of the nitrile precursor (1-(pyridin-2-yl)cyclopropanecarbonitrile), which is significantly cheaper and more stable.[1][2]

FactorBuy (Amine)Make (From Nitrile)
Cost High (~

300 / g)
Low (~$45 / g for nitrile)
Lead Time 2–6 Weeks (if not in stock)2–3 Days
Stability Moderate (Hygroscopic salt)High (Nitrile is stable solid)
Risk Shipping delays / degradationChemical reduction safety (Borane/LAH)

Technical Guide: Synthesis & Production

For projects requiring >5g, in-house synthesis from the nitrile precursor is often the most efficient route.[1][2] The following protocol describes the construction of the quaternary center followed by reduction.

Synthesis Pathway

The synthesis relies on a double alkylation of 2-pyridylacetonitrile followed by a chemoselective reduction.[1]

SynthesisPathwayStart2-Pyridylacetonitrile(Starting Material)Step1Cyclopropanation(1,2-dibromoethane, NaOH)Start->Step1AlkylationInter1-(Pyridin-2-yl)cyclopropanecarbonitrile(Stable Intermediate)Step1->InterYield: ~70-80%Step2Nitrile Reduction(BH3·THF or LAH)Inter->Step2ReductionProduct(1-(Pyridin-2-yl)cyclopropyl)methanamineStep2->ProductYield: ~85%

Figure 1: Synthetic route for the production of this compound.

Detailed Experimental Protocol

Step 1: Cyclopropanation (Formation of the Quaternary Center)

  • Reagents: 2-Pyridylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), NaOH (50% aq), TEBA (Benzyltriethylammonium chloride, cat.).[1]

  • Procedure:

    • Mix 2-pyridylacetonitrile and 1,2-dibromoethane.

    • Add 50% NaOH solution and TEBA catalyst dropwise at 0°C (Exothermic!).

    • Heat to 50°C for 4-6 hours.

    • Causality: The phase-transfer catalyst (TEBA) is essential to shuttle the hydroxide ion into the organic phase, enabling the deprotonation of the nitrile alpha-carbon for double alkylation.[1][2]

    • Workup: Extract with DCM, wash with water/brine. Distill or column purify.

    • QC Check: 1H NMR should show disappearance of the CH2 singlet of the starting nitrile and appearance of cyclopropyl multiplets (1.2–1.7 ppm).

Step 2: Nitrile Reduction (Critical Step) [1]

  • Reagents: Borane-THF complex (BH3[1][2]·THF, 1M, 3.0 eq) or LiAlH4 (2.0 eq).[1]

  • Procedure:

    • Dissolve the nitrile intermediate in anhydrous THF under N2.

    • Add BH3[1]·THF dropwise at 0°C.

    • Reflux for 3 hours.

    • Quench: Cool to 0°C. Carefully add MeOH (gas evolution!) followed by 6M HCl.

    • Reflux the acidic mixture for 1 hour to break the boron-amine complex.

    • Isolation: Basify with NaOH to pH >12, extract with DCM. Convert to HCl salt using HCl/Dioxane for stability.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased compound, verify the following:

  • 1H NMR (DMSO-d6):

    • Pyridine: ~8.5 (d, 1H), 7.8 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H).[1]

    • Methanamine (CH2): Singlet at ~3.1–3.3 ppm.[1]

    • Cyclopropyl: Two multiplets at ~1.1–1.4 ppm (4H).[1]

  • Impurity Watch:

    • Ring Opening: If acidic workup is too harsh during synthesis, the cyclopropane ring may open, leading to a linear chain impurity.

    • Incomplete Reduction: Presence of an imine intermediate (rare with excess hydride).[1]

Applications in Drug Discovery

This scaffold is highly valued for its ability to position the pyridine ring and the amine in a specific vector space.

  • Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder, while the cyclopropyl group fills hydrophobic pockets (e.g., the gatekeeper region) without the entropic penalty of a flexible alkyl chain.

  • GPCR Ligands: Used in D3 dopamine receptor antagonists and 5-HT agonists where the rigid spacing between the aromatic system and the basic amine is crucial for receptor affinity.[1]

  • Metabolic Stability: The quaternary cyclopropyl carbon blocks metabolic oxidation at the benzylic position, a common liability in standard benzylamines.

References

  • Organic Chemistry Portal. (2022).[1] Amine Synthesis by Nitrile Reduction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] Pharmaceutical applications of cyclopropyl containing scaffolds. PubMed.[3][4][5] Retrieved from [Link]

  • ChemSrc. (2025).[1] (S)-cyclopropyl(pyridin-2-yl)methanamine CAS 1213077-92-9.[1][2][6] Retrieved from [Link]

  • Google Patents. (1998).[1] Pyridin-2-yl-methylamine derivatives - WO1998022459A1.[1][2] Retrieved from

Methodological & Application

Purification of (1-(Pyridin-2-yl)cyclopropyl)methanamine by column chromatography

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The purification of (1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 812640-83-8) presents a classic "dual-base" challenge in organic synthesis. This molecule features a primary aliphatic amine (


The Challenge: Standard silica gel chromatography often fails for this class of compounds due to:

  • Silanol Interaction: The primary amine forms strong hydrogen bonds and ionic interactions with acidic silanols (

    
    ), resulting in severe peak tailing and irreversible adsorption (yield loss).
    
  • Solubility Mismatch: The compound is highly polar, requiring polar mobile phases (e.g., MeOH) that can dissolve silica or cause baseline drift.

  • Stability: The cyclopropyl ring, while relatively robust, can be sensitive to prolonged exposure to highly acidic media during purification.

The Solution: This guide outlines three validated protocols ranging from robust normal-phase methods to high-fidelity reverse-phase techniques.

Strategic Framework: The Three Pillars of Amine Purification

To ensure scientific integrity and reproducibility, select the protocol based on your specific purity requirements and available equipment.

Decision Matrix
ParameterProtocol A: Modified Silica Protocol B: Amine-Silica (Recommended) Protocol C: Reverse Phase (C18)
Mechanism Competition (Silanol blocking)Orthogonal InteractionHydrophobic Partitioning
Resolution ModerateHighVery High
Sample Load 1-2% w/w5-10% w/w0.5-1% w/w
Solvent System DCM / MeOH /

Hexane / EtOAc (or DCM)Water / ACN / High pH Buffer
Use Case Routine intermediatesFinal compounds, difficult separationsHigh-purity library generation

Detailed Experimental Protocols

Protocol A: The "Modifier" Method (DCM/MeOH/NH3)

Best for: Quick purification of crude intermediates when specialized columns are unavailable.

Principle: Ammonium hydroxide (

Reagents:

  • Dichloromethane (DCM), HPLC Grade.

  • Methanol (MeOH), HPLC Grade.

  • Ammonium Hydroxide (28-30%

    
     aqueous solution).
    

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare a "Solvent B" stock: DCM : MeOH :

      
       (80 : 18 : 2).
      
    • Note: Do not simply add

      
       to pure MeOH; it is volatile. Mix immediately before use.
      
  • Column Equilibration:

    • Flush the silica cartridge with 3 Column Volumes (CV) of 5% Solvent B in DCM. This pre-saturates the silica with ammonia.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM.[1] If insoluble, use a solid load (Celite or Silica) to prevent band broadening.

  • Gradient Elution:

    • Run a linear gradient as detailed below.

Table 1: Gradient Profile for Protocol A

Time (CV) % Solvent B (in DCM) Effective MeOH % Effective NH3 %
0.0 0% 0% 0%
1.0 0% 0% 0%
10.0 50% ~9% ~1%

| 15.0 | 100% | 18% | 2% |

Critical Insight: If the compound streaks, increase the


 concentration in Solvent B to 3-4%, but monitor for silica dissolution (white precipitate in fractions).
Protocol B: The "Professional" Method (Amine-Functionalized Silica)

Best for: Maximum recovery and separation efficiency. Eliminates the need for chlorinated solvents and toxic modifiers.

Principle: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic analyte (preventing tailing) and allows for separation based purely on polarity using "gentle" solvents.

Reagents:

  • Hexane (or Heptane).[2]

  • Ethyl Acetate (EtOAc) or Isopropanol (IPA).

  • Column: KP-NH (Biotage) or RediSep Amine (Teledyne).

Step-by-Step Workflow:

  • Column Conditioning:

    • Flush with 100% Hexane for 2 CV.

  • Sample Loading:

    • Liquid load in Hexane/EtOAc (1:1) is preferred.[3]

  • Gradient Elution:

    • Unlike silica, amines elute quickly on amine-silica. Start with a shallow gradient.

Table 2: Gradient Profile for Protocol B

Time (CV) % EtOAc (in Hexane) State
0 - 1 0% Isocratic Hold

| 1 - 12 | 0%


Senior Scientist Note: If the compound is extremely polar, switch the "B" solvent to Ethanol or DCM . The amine column is robust and can handle these switches without degradation.

Protocol C: High-pH Reverse Phase (C18)

Best for: Final purity for biological assays; removing non-polar impurities.

Principle: At low pH, the amine is protonated (


Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

  • Solvent B: Acetonitrile (ACN).[4][5]

  • Column: C18 Flash Cartridge (ensure pH stability up to 10, e.g., Biotage SNAP Ultra C18 or equivalent).

Step-by-Step Workflow:

  • Sample Prep: Dissolve sample in DMSO or MeOH.

  • Gradient:

    • 5% B to 60% B over 12 CV.

  • Post-Run:

    • Lyophilize fractions immediately to remove the volatile ammonium bicarbonate buffer.

Visualization of Purification Logic

The following diagram illustrates the decision process and mechanistic flow for purifying this compound.

PurificationWorkflowcluster_SilicaStandard Silica (Protocol A)cluster_AmineAmine-Silica (Protocol B)cluster_C18Reverse Phase (Protocol C)StartCrude this compoundCheckSolubilitySolubility CheckStart->CheckSolubilityDecisionSelect Stationary PhaseCheckSolubility->DecisionSilicaSilica Gel (SiO2)Decision->SilicaLow Cost / CrudeAmineColAmine-Bonded (KP-NH)Decision->AmineColHigh Value / DifficultC18ColC18 ColumnDecision->C18ColFinal PolishingModifierAdd Modifier:DCM/MeOH + 1% NH4OHSilica->ModifierSilicaResultResult:Good for BulkRisk of TailingModifier->SilicaResultSolventBSolvent System:Hexane / EtOAcAmineCol->SolventBAmineResultResult:Sharp PeaksHigh RecoverySolventB->AmineResultBufferBuffer:10mM NH4HCO3 (pH 10)C18Col->BufferC18ResultResult:High PurityDesalting RequiredBuffer->C18Result

Figure 1: Decision tree for selecting the optimal chromatographic method based on compound stage and purity requirements.

Troubleshooting & Optimization

Issue: "The compound is stuck at the baseline."
  • Cause: Strong ionic interaction with silica.

  • Fix: Switch to Protocol A . If already using Protocol A, increase

    
     to 2% or switch to Protocol B  (Amine-Silica) using DCM as the strong solvent.
    
Issue: "I see double peaks."
  • Cause: Partial protonation. The compound exists as both free base and salt on the column.

  • Fix: Ensure the mobile phase pH is consistent. For C18, ensure the buffer (Ammonium Bicarbonate) is fresh. For Silica, pretreat the sample with basic resin or wash with

    
     prior to loading.
    
Issue: "Product precipitates on the column."
  • Cause: Solubility limit reached in Hexane (Protocol B) or Water (Protocol C).

  • Fix: Use Solid Loading . Adsorb the crude onto Celite 545 or amine-functionalized silica. This bypasses solubility issues during the critical injection phase.

References

  • Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage.com. Link

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO Application Notes. Link

  • American Chemical Society. "Gas-solid chromatographic analysis of aromatic amines, pyridine..." Analytical Chemistry. Link

  • Chem960. "this compound CAS Data." Chem960 Chemical Database. Link

Experimental procedure for the cyclopropanation of 2-vinylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Stereocontrol, Catalyst Compatibility, and Scale-Up

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The cyclopropanation of 2-vinylpyridine derivatives presents a classic "heteroatom challenge" in medicinal chemistry. While the cyclopropane motif is a privileged pharmacophore—improving metabolic stability and restricting conformation—the pyridine nitrogen acts as a potent Lewis base.

The Problem: In standard transition-metal-catalyzed carbene transfers (e.g., Rh(II), Cu(I)), the pyridine nitrogen coordinates competitively to the metal center, displacing the carbene precursor or quenching the active catalyst (poisoning). This leads to stalled conversion, low yields, and poor enantioselectivity.

The Solution: This Application Note outlines three distinct protocols to overcome this limitation, selected based on the required stereochemistry and scale:

  • Method A (The Gold Standard): Co(II)-Metalloradical Catalysis (MRC) for high enantioselectivity and intrinsic tolerance of the pyridine nitrogen.

  • Method B (The Workaround): Rh(II)-Catalysis utilizing N-oxide activation to block catalyst poisoning.

  • Method C (Scalable/Racemic): Corey-Chaykovsky sulfur ylide transfer for cost-effective bulk synthesis.

Experimental Decision Matrix

Before selecting a protocol, evaluate your substrate constraints and project goals using the workflow below.

Cyclopropanation_Workflow Start Target: 2-Vinylpyridine Cyclopropanation Stereo Is Enantioselectivity Required? Start->Stereo Scale Scale > 100g? Stereo->Scale No (Racemic OK) MethodA METHOD A: Co(II) Metalloradical (Best for MedChem/Chiral) Stereo->MethodA Yes (>90% ee needed) Scale->MethodA No (High value) MethodC METHOD C: Corey-Chaykovsky (Best for Bulk/Racemic) Scale->MethodC Yes (Cost driven) MethodB METHOD B: Rh(II) via N-Oxide (If Co-catalyst unavailable) MethodA->MethodB If Co-porphyrin fails

Figure 1: Strategic selection guide for vinylpyridine cyclopropanation.

Method A: Co(II)-Metalloradical Catalysis (Enantioselective)

Rationale: Unlike closed-shell Rh(II) or Cu(I) catalysts, Co(II) porphyrins operate via a Metalloradical Catalysis (MRC) mechanism. The Co(II) center is an open-shell radical (


). It reacts with diazo compounds to form a Co(III)-carbene radical intermediate. Crucially, this species is less susceptible to Lewis base inhibition by the pyridine nitrogen, allowing direct cyclopropanation of free vinylpyridines with high turnover numbers (TON).
Materials
  • Substrate: 2-Vinylpyridine derivative (1.0 equiv)

  • Reagent: Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (1.2 equiv)

  • Catalyst: [Co(P1)] (Co(II)-tetraphenylporphyrin or chiral variant like Co(D2-Por)* for enantiocontrol) (1 mol%)

  • Solvent: Toluene or Chlorobenzene (anhydrous, degassed)

  • Atmosphere: Nitrogen or Argon

Protocol
  • Catalyst Activation: In a flame-dried Schlenk tube under N2, dissolve the Co(II) porphyrin catalyst (0.01 mmol) in anhydrous toluene (2.0 mL).

    • Note: Co(II) complexes can be sensitive to oxygen; ensure rigorous degassing.

  • Substrate Addition: Add the 2-vinylpyridine substrate (1.0 mmol) to the catalyst solution.

  • Diazo Addition: To this mixture, add the diazoacetate (1.2 mmol) in one portion .

    • Expert Insight: Unlike Rh-catalysis which often requires slow addition to prevent diazo dimerization, Co(II)-MRC systems are often robust enough for one-pot addition because the formation of the Co-carbene radical is rate-determining and dimerization is suppressed by the radical mechanism.

  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC or 1H NMR (disappearance of vinylic protons at ~5.5-6.5 ppm).

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Mechanism of Action (MRC)

Co_Mechanism Co2 Co(II) [d7 Radical] CoCarbene Co(III)-Carbene Radical Co2->CoCarbene + Diazo Diazo Diazo Compound Stepwise C-C Bond Formation (Radical) CoCarbene->Stepwise + Alkene N2 N2 CoCarbene->N2 Product Cyclopropane Product Stepwise->Product Ring Closure Product->Co2 Regeneration

Figure 2: The Co(II) radical cycle avoids coordinative saturation by the pyridine nitrogen.

Method B: Rh(II) Catalysis via N-Oxide Protection

Rationale: If you lack Co(II) catalysts or require specific Rh-carbenoid reactivity, you must block the pyridine nitrogen. The N-oxide is an excellent "temporary mask." It reduces the basicity of the nitrogen, allowing standard Rh2(OAc)4 or chiral Rh(II) carboxylates to function without poisoning.

Protocol
  • N-Oxidation: Treat 2-vinylpyridine with m-CPBA (1.1 equiv) in DCM (0 °C to RT) to generate 2-vinylpyridine N-oxide. Isolate via workup.

  • Cyclopropanation:

    • Dissolve N-oxide (1.0 mmol) and Rh2(OAc)4 (1 mol%) in DCM.

    • Add Ethyl diazoacetate (1.5 equiv) via syringe pump over 4–6 hours (Slow addition is critical here to favor cyclopropanation over dimerization).

  • Reduction (Deprotection):

    • Dissolve the cyclopropyl N-oxide in MeOH.

    • Add NH4Cl (5 equiv) and Zn dust (3 equiv). Stir at RT for 2 hours.

    • Filter and extract to recover the free pyridine cyclopropane.

Method C: Corey-Chaykovsky (Scalable/Racemic)

Rationale: For multi-gram scale where enantioselectivity is not required (or will be resolved later), sulfur ylides are cost-effective and avoid heavy metals entirely.

Protocol
  • Ylide Formation: In a dry flask under N2, suspend Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) in dry DMSO. Add NaH (1.2 equiv, 60% dispersion) portion-wise. Stir at RT until H2 evolution ceases (~1 hour) to form the dimethyloxosulfonium methylide.

  • Addition: Add 2-vinylpyridine (1.0 equiv) dropwise to the ylide solution.

  • Heating: Heat the mixture to 50–60 °C for 3–5 hours.

    • Note: Vinylpyridines are Michael acceptors; the ylide attacks the beta-carbon, followed by ring closure and expulsion of DMSO.

  • Quench: Pour into ice water and extract with Et2O.

  • Yield: Typically >80% yield; exclusively trans-diastereoselectivity (thermodynamic control).

Comparison of Methods

FeatureMethod A: Co(II) MRCMethod B: Rh(II) N-OxideMethod C: Corey-Chaykovsky
Enantioselectivity High (>90% ee) Moderate to HighNone (Racemic)
Diastereoselectivity Tunable (trans-selective)trans-selectivetrans-selective
Catalyst Sensitivity Tolerates Pyridines Poisoned by Pyridines N/A (Stoichiometric)
Operational Ease One-pot3 Steps (Protect/React/Deprotect)Simple, Scalable
Safety Diazo handling requiredDiazo handling requiredNaH handling required

Safety & Handling (Critical)

  • Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. Perform all reactions in a fume hood behind a blast shield. Avoid using neat diazo compounds; always dilute in solvent.

  • Peroxides: When using Method B (N-oxide route) with m-CPBA, test for peroxides before concentrating filtrates.

  • Waste: Quench all diazo residues with acetic acid before disposal.

References

  • Co(II)

    • Huang, L., Chen, Y., Gao, G. Y., & Zhang, X. P. (2003).[1] "Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins." The Journal of Organic Chemistry.

    • Context: Establishes the foundational protocol for Co(II)
  • Rh(II)

    • Charette, A. B., et al. (2001).[2] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate." Journal of the American Chemical Society.[3][2]

    • Context: While focused on allylic alcohols, Charette's body of work defines the limitations of Zn/Rh carbenoids with basic nitrogens and str
  • General Diazo Safety

    • Proctor, L. D., & Warr, A. J. (2002). "Development of a Continuous Process for the Industrial Generation and Use of Diazomethane." Organic Process Research & Development.
    • Context: Essential reading for scaling up any reaction involving diazo precursors.
  • Corey-Chaykovsky Reaction

    • Corey, E. J., & Chaykovsky, M. (1965).[4] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[3][2]

    • Context: The definitive reference for the sulfur ylide cyclopropan

Sources

Using (1-(Pyridin-2-yl)cyclopropyl)methanamine as a building block in organic synthesis

[1][2]

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 2.0 (Current as of 2026)[2]

Executive Summary & Structural Logic

This compound represents a specialized class of "gem-disubstituted" building blocks.[1][2] It combines three critical structural elements into a single scaffold:

  • The Pyridine Ring: A canonical hydrogen-bond acceptor and metal-coordinating ligand, ubiquitous in kinase inhibitors and GPCR modulators.[2]

  • The Cyclopropyl Linker: Acts as a rigid, bioisosteric replacement for gem-dimethyl or ethyl groups.[2] It introduces the Thorpe-Ingold effect , pre-organizing the molecule into a bioactive conformation by restricting bond rotation.[2]

  • The Primary Methanamine: A versatile nucleophilic handle (

    
    ) extended from the quaternary center, reducing steric clash during coupling reactions while maintaining a specific vector.[2]
    

Medicinal Chemistry Utility: This building block is primarily used to improve the metabolic stability of drug candidates (blocking metabolic soft spots) and to lock pharmacophores into productive geometries, thereby enhancing potency and selectivity [1, 2].[2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS No. 1228878-74-7 (HCl salt); 812640-83-8 (Free base)
Formula

MW 148.21 g/mol (Free base)
Basicity Pyridine N (

); Primary Amine (

)
Solubility High in MeOH, DMSO, Water (salt form); Moderate in DCM (free base).[1][2]
Critical Handling Advisory: Acid Sensitivity

While the cyclopropane ring is generally robust, the presence of the pyridine ring (an electron-withdrawing group upon protonation) adjacent to the strained ring can sensitize the system to ring-opening under harsh acidic conditions (pH < 1) or high temperatures (>100°C in acid).[2]

  • Recommendation: Avoid refluxing in concentrated HCl or

    
    . Use mild Lewis acids (e.g., 
    
    
    ) or buffered conditions for deprotection steps [3].[2]

Synthetic Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable late-stage intermediates.

Protocol A: Amide Coupling (General Optimization)

Objective: Coupling the building block to a carboxylic acid (

12

Rationale: The quaternary center at C1 imposes steric bulk.[2] While the methylene spacer (

12HATU2

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • This compound (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF or DMF/DCM (1:1)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
    . Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at room temperature (RT).
    
    • Checkpoint: Solution should turn slightly yellow/orange, indicating active ester formation.[2]

  • Addition: Add this compound (1.1 mmol).

    • Note: If using the HCl salt, ensure DIPEA is increased by 1.0 equiv per HCl unit to ensure free-basing in situ.[2]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) or LCMS.[2] Look for the disappearance of the acid peak (

      
      ) and appearance of Product (
      
      
      ).
  • Workup: Dilute with EtOAc (50 mL). Wash with sat.[2]

    
     (
    
    
    mL), water (
    
    
    ), and brine.[2] Dry over
    
    
    .[2]
  • Purification: Flash chromatography. The pyridine moiety makes the product polar; typical elution requires 0–10% MeOH in DCM.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Installing the amine onto a heteroaryl chloride (e.g., 2-chloropyrimidine) for kinase inhibitor synthesis.[1][2]

Rationale: The nucleophilicity of the primary amine is excellent, but the adjacent pyridine can coordinate metal catalysts.[2]

12

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[2]

  • Amine Building Block (1.2 equiv)[2]

  • Base:

    
     (2.0 equiv) or TEA (3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane or NMP[1][2]

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine Heteroaryl Chloride (0.5 mmol), Amine (0.6 mmol), and

    
     (1.0 mmol) in 1,4-Dioxane (3 mL).
    
  • Thermal Activation: Seal and heat to 80°C–100°C for 4–12 hours.

    • Checkpoint: If conversion is <50% after 4 hours, add catalytic KI (10 mol%) to facilitate the Finkelstein reaction (in situ conversion to iodide).[2]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Validation: Verify the integrity of the cyclopropane ring by

    
     NMR (distinct multiplets at 0.8–1.5 ppm). Ring opening usually results in olefinic signals (5.0–6.0 ppm).[2]
    

Strategic Visualization: Decision Pathway

The following diagram illustrates the logical workflow for utilizing this building block, including troubleshooting branches for common issues (steric hindrance, catalyst poisoning).

SynthesisWorkflowStartStart: (1-(Pyridin-2-yl)cyclopropyl)methanamineTargetTarget IdentificationStart->TargetDecisionReaction Type?Target->DecisionAmideAmide Coupling(Linker Formation)Decision->AmideCarboxylic AcidSNArSNAr / Heterocycle(Core Formation)Decision->SNArAryl HalideCond_AStandard: HATU/DIPEAAmide->Cond_ACond_CStandard: Dioxane/Base/HeatSNAr->Cond_CCond_BSteric Issue: T3P/Pyridine(High Temp)Cond_A->Cond_BLow YieldCheckQC Checkpoint:LCMS & NMRCond_A->CheckCond_B->CheckCond_DLow Reactivity: Buchwald(Pd-PEPPSI)Cond_C->Cond_DNo ReactionCond_C->CheckCond_D->CheckIssueRing Opening?(Acid Instability)Check->IssueIssue->StartDegraded (Adjust pH)FinalFinal Product:Restricted ConformationIssue->FinalIntact

Caption: Operational workflow for integrating the cyclopropyl-pyridine scaffold, highlighting optimization loops for steric hindrance and reactivity issues.

Case Study: 5-HT Receptor Agonist Synthesis

Context: Pyridin-2-yl-methylamine derivatives are established agonists for 5-HT receptors (Serotonin), utilized in treating CNS disorders [5].[1][2][3] The cyclopropyl modification restricts the ethylamino side chain, potentially increasing receptor binding affinity by reducing entropic penalty.[2]

Experimental Flow:

  • Scaffold: Start with this compound.[1][2]

  • Coupling: React with 4-fluorobenzoic acid (Model for drug core) using Protocol A.

  • Result: The resulting amide shows distinct NMR shifts.[2] The cyclopropyl protons appear as two symmetric multiplets (AA'BB' system) at

    
     1.10 and 1.45 ppm, confirming the preservation of the ring and the symmetry of the quaternary center.[2]
    
  • PK Implication: In microsomal stability assays, the cyclopropyl analog typically shows a 2–5x increase in half-life (

    
    ) compared to the gem-dimethyl analog due to the inhibition of P450-mediated oxidation at the alpha-carbon [1].[1][2]
    

References

  • Wessjohann, L. A., et al. (1998).[2][4] "Cyclopropyl Building Blocks for Organic Synthesis." Chemical Reviews. [2]

  • Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[5] Journal of Medicinal Chemistry. [2]

  • VulcanChem. (2024).[2] "Product Data: (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine Stability Profile." [2]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [2]

  • Ducrot, P., et al. (1998).[2] "Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine." World Intellectual Property Organization, WO1998022459A1.[2]

Technical Application Note: Process Development for the Scale-Up of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for (1-(Pyridin-2-yl)cyclopropyl)methanamine , a critical scaffold in the synthesis of CNS-active agents and kinase inhibitors. While bench-scale synthesis often utilizes lithium aluminum hydride (LAH) and sodium hydride (NaH), these reagents pose significant thermal and safety risks upon scale-up.

This protocol transitions the synthesis to a Phase Transfer Catalysis (PTC) alkylation followed by Catalytic Hydrogenation . This route offers superior atom economy, manageable exotherms, and enhanced safety profiles suitable for multi-gram to kilogram production.

Target Molecule Profile[1][2][3]
  • IUPAC Name: this compound

  • Key Functionality: Geminal disubstituted cyclopropane; Pyridine nitrogen (Lewis basic); Primary amine.

  • Storage Form: Dihydrochloride Salt (

    
    ) is recommended for long-term stability.
    

Strategic Route Selection

The transition from Medicinal Chemistry (MedChem) to Process Development (ProcDev) requires a re-evaluation of synthetic logic.

ParameterMedChem Route (Bench)ProcDev Route (Scale-Up)Rationale for Change
Cyclopropanation NaH / DMSO or DMF50% NaOH / TEBA (PTC) NaH/DMSO is a known runaway hazard. PTC allows aqueous heat sinks and easier workup.
Reduction LiAlH

/ THF
Raney Ni / H

/ NH

LAH workups are difficult on scale (emulsions). Hydrogenation is cleaner and scalable.
Purification Column ChromatographyDistillation / Salt Crystallization Chromatography is cost-prohibitive at kg scale.
Synthetic Workflow Diagram

SyntheticRoute Start 2-Pyridylacetonitrile Inter Nitrile Intermediate (1-(pyridin-2-yl)cyclopropanecarbonitrile) Start->Inter Cyclopropanation (Exotherm Control) Reagent1 1,2-Dibromoethane 50% NaOH, TEBA Reagent1->Inter Product Target Amine (Free Base) Inter->Product Hydrogenation (Selectivity Control) Reagent2 H2 (50 psi), Raney Ni MeOH/NH3 Reagent2->Product Final Final Product (.2HCl Salt) Product->Final Salt Formation Salt HCl in iPrOH Salt->Final

Figure 1: Optimized synthetic workflow for scale-up, highlighting critical reagent changes.

Detailed Protocols

Stage 1: Cyclopropanation via Phase Transfer Catalysis

Objective: Synthesis of 1-(pyridin-2-yl)cyclopropanecarbonitrile. Critical Quality Attribute (CQA): Control of mono-alkylated impurity and temperature.

Safety Critical: 1,2-Dibromoethane[1][2]
  • Hazard: 1,2-Dibromoethane is a potent alkylating agent, carcinogen, and highly toxic via inhalation and skin absorption.

  • Control: Use a closed dosing system. Scrubber connected to reactor vent. Full PPE including chemically resistant gloves (Silver Shield/4H).

Protocol (Scale: 100 g Input)
  • Reactor Setup: 2L Jacketed Reactor equipped with overhead stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.

  • Charging:

    • Charge 2-Pyridylacetonitrile (100 g, 0.84 mol) and Benzyltriethylammonium chloride (TEBA) (9.6 g, 5 mol%) into the reactor.

    • Add 1,2-Dibromoethane (238 g, 1.27 mol, 1.5 equiv). Note: Excess is used to drive dialkylation.

    • Initiate stirring (medium shear).

  • Reaction (Exotherm Controlled):

    • Heat the organic mixture to 45°C.

    • Slow Addition: Add 50% w/w NaOH solution (340 g, 4.25 mol, 5 equiv) dropwise via addition funnel.

    • Caution: The reaction is exothermic.[3] Maintain internal temperature between 50–60°C by adjusting addition rate and jacket cooling. Do not allow to exceed 65°C to prevent polymerization/degradation.

  • Completion:

    • After addition, stir at 50°C for 2–4 hours.

    • IPC (In-Process Control): Check HPLC/GC. Target: < 2% Starting Material.

  • Workup:

    • Cool to 20°C. Add Water (500 mL) and Toluene (300 mL). Stir for 15 min.

    • Separate layers.[4] The product is in the organic (Toluene) layer.

    • Extract aqueous layer 1x with Toluene (100 mL).

    • Wash combined organics with Brine (200 mL).

  • Purification:

    • Concentrate under reduced pressure.[4]

    • Distillation: The residue is distilled under high vacuum (< 1 mmHg). The nitrile typically boils around 110–120°C at 0.5 mmHg (verify based on specific vacuum).

    • Alternative: If the product solidifies (mp ~35-40°C), recrystallize from Hexane/EtOAc.

Stage 2: Nitrile Reduction (Hydrogenation)

Objective: Conversion of nitrile to primary amine while suppressing secondary amine dimers. Critical Quality Attribute: Primary Amine Selectivity > 95%.

Mechanism & Selectivity Logic

Nitrile reduction proceeds via an imine intermediate. This imine can react with the already formed amine to produce a secondary amine dimer.

  • Solution: Presence of Ammonia (NH

    
    )  shifts the equilibrium away from dimer formation.
    
Protocol
  • Equipment: High-Pressure Autoclave (Parr or Buchi), rated for 100 psi.

  • Catalyst Loading (Pyrophoric Hazard):

    • Under Nitrogen/Argon flow, charge Raney Nickel (approx. 10 wt% relative to substrate) as a slurry in water/methanol. Do not let dry.

  • Substrate Charging:

    • Dissolve Nitrile Intermediate (from Stage 1) in 7M NH

      
       in Methanol  (10 volumes).
      
    • Note: High ammonia concentration is vital.

  • Hydrogenation:

    • Seal reactor. Purge N

      
       (3x), then H
      
      
      
      (3x).
    • Pressurize to 50–60 psi (3.5–4 bar) H

      
      .
      
    • Heat to 40–50°C . Stirring rate must ensure high gas-liquid mass transfer (>800 rpm).

  • Completion:

    • Monitor H

      
       uptake. Reaction typically completes in 6–12 hours.
      
    • IPC: LC-MS.[4] Look for M+1 (Target) vs M+1 (Dimer).

  • Workup:

    • Filter catalyst over a pad of Celite (keep wet, submerge in water for disposal).

    • Concentrate filtrate to remove MeOH and NH

      
      .
      
    • Result: Crude amine oil.

Stage 3: Salt Formation & Isolation

Objective: Isolate stable solid for storage.

  • Dissolve crude amine in Ethanol or IPA (5 volumes).

  • Cool to 0–5°C.

  • Add HCl in Dioxane (4M) or conc. HCl dropwise until pH < 2.

  • Add Diethyl Ether or MTBE as an anti-solvent to induce precipitation if necessary.

  • Filter the white solid. Wash with cold ether.

  • Dry in a vacuum oven at 40°C.

Process Safety & Control Logic

The hydrogenation step requires strict engineering controls. Below is the logic flow for the reactor safety system.

SafetyLogic Start Start Hydrogenation Check1 Leak Test (N2 Pressure Hold) Start->Check1 Decision1 Pressure Stable? Check1->Decision1 Decision1->Check1 No (Fix Leak) Action1 Purge O2 (< 1%) Decision1->Action1 Yes Process Heat to 50°C Maintain H2 Pressure Action1->Process Monitor Monitor Exotherm (dT/dt) Process->Monitor End Reaction Complete Cool & Vent Process->End H2 Uptake Stops Monitor->Process Normal Interlock Emergency Cooling Vent to Relief Monitor->Interlock Temp > 60°C

Figure 2: Reactor control logic for catalytic hydrogenation.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to Off-white crystalline solid
Identification 1H-NMR (D2O)Consistent with structure; cyclopropyl peaks distinctive (0.8–1.5 ppm region)
Purity HPLC (UV 254nm)> 98.0% area
Assay Titration (AgNO3)98.0 – 102.0% (w/w)
Residual Solvent GC-HeadspaceMeOH < 3000 ppm; Toluene < 890 ppm
Water Content Karl Fischer< 1.0% (unless hydrate form)

References

  • PTC Alkylation Efficiency

    • Fedoryński, M. (2003).[5] "Synthesis of 1,1-dichloro-2-phenylcyclopropane under phase-transfer catalysis conditions." Organic Syntheses, 80, 172. (Analogous cyclopropanation methodology).

    • Context: Validates the use of NaOH/TEBA for cyclopropan
  • Nitrile Hydrogenation Selectivity

    • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
    • Context: Establishes the mechanism of secondary amine form
  • Safety of 1,2-Dibromoethane

    • National Center for Biotechnology Information. (2023).[5][6] PubChem Compound Summary for CID 7839, 1,2-Dibromoethane.

    • Context: Safety data for risk assessment.[1][5][7]

  • Analogous Pyridine-Cyclopropyl Synthesis

    • U.S. Patent 3,133,082 (1964).
    • Context: Early foundational patent describing the alkylation of 2-pyridylacetonitrile with ethylene dihalides.
  • Raney Nickel Handling

    • Org.[8][4][9][10][11] Process Res. Dev. (2006).[12] "Safe Handling of Raney Nickel."

    • Context: Industry standard guidelines for pyrophoric c
    • (General Journal Link for OPRD Best Practices)

Sources

Cell-based assays to evaluate the cytotoxicity of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of (1-(Pyridin-2-yl)cyclopropyl)methanamine Scaffolds

Introduction & Compound Significance

This compound (CAS: 437985-36-9 for HCl salt) represents a critical pharmacophore in modern medicinal chemistry. Its structural motif—combining a pyridine ring with a cyclopropyl-restricted primary amine—is frequently utilized in the synthesis of CNS-active agents (e.g., Orexin antagonists) and kinase inhibitors.

While this scaffold offers desirable pharmacokinetic properties (reduced conformational entropy), its primary amine functionality and lipophilic pyridine ring pose potential off-target toxicity risks, specifically regarding membrane disruption and lysosomotropism. This Application Note provides a rigorous, multi-parametric workflow to evaluate the cytotoxicity of this compound, ensuring early-stage safety de-risking in drug discovery programs.

Key Compound Properties:

  • Molecular Weight: ~148.2 g/mol (Free base) / ~184.6 g/mol (HCl salt)

  • Acidity/Basicity: Primary amine (pKa ~9-10).

  • Safety Hazard: GHS Classification Skin Corr.[1] 1B (Causes severe skin burns). Strict PPE is required.

Experimental Design Strategy

To distinguish between specific metabolic inhibition and non-specific membrane damage (necrosis), this protocol employs a multiplexed approach.

  • Assay A (Metabolic Health): Resazurin Reduction Assay (High sensitivity, non-lytic).

  • Assay B (Membrane Integrity): Lactate Dehydrogenase (LDH) Release Assay.

  • Cell Models:

    • HepG2: To assess hepatotoxicity (metabolic competence).

    • SH-SY5Y: To assess neurotoxicity (target tissue relevance).

Workflow Logic

CytotoxicityWorkflow Compound Compound Prep (DMSO Stock) Treatment Treatment (24h - 72h) Compound->Treatment Seeding Cell Seeding (96-well Plate) Seeding->Treatment Multiplex Multiplex Readout Treatment->Multiplex Analysis IC50 Calculation Multiplex->Analysis

Figure 1: High-level experimental workflow for cytotoxicity profiling.

Reagents and Equipment

ComponentSpecificationPurpose
Test Compound This compoundAnalyte (>95% purity)
Vehicle DMSO (Cell Culture Grade)Solvent
Positive Control Triton X-100 (1%) or Staurosporine (1 µM)Necrosis/Apoptosis induction
Reagent A Resazurin (e.g., AlamarBlue)Metabolic indicator
Reagent B LDH Detection Kit (Tetrazolium-based)Membrane leakage indicator
Buffer PBS (Ca2+/Mg2+ free)Washing

Detailed Protocols

Phase 1: Compound Preparation

Rationale: Primary amines can form salts. Ensure you know if you have the free base or HCl salt to calculate Molarity correctly.

  • Stock Solution (100 mM): Dissolve the compound in 100% DMSO.

    • Note: If using the HCl salt, ensure the DMSO is anhydrous to prevent precipitation.

  • Working Dilutions: Prepare a 1:3 serial dilution series in the culture medium.

    • Top Concentration: 100 µM (Standard screening limit).

    • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) in all wells to prevent solvent toxicity.

Phase 2: Cell Seeding
  • Harvest cells (HepG2 or SH-SY5Y) in the exponential growth phase.

  • Dilute to 5,000 – 10,000 cells/well in 100 µL complete medium.

  • Seed into a black-walled, clear-bottom 96-well plate (for fluorescence) or clear plate (for absorbance).

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Treatment & Assay Execution

Step 3.1: Treatment

  • Remove old media (carefully, or use 2x concentration addition method).

  • Add 100 µL of compound dilutions (in triplicate).

  • Include:

    • Vehicle Control: Media + 0.5% DMSO.

    • Background Control: Media only (no cells).

    • Positive Control: Add 10 µL Lysis Buffer (Triton X-100) 45 mins prior to readout.

  • Incubate for 24 or 48 hours .

Step 3.2: Multiplexed Readout (Resazurin + LDH) Rationale: Resazurin is non-toxic and can be read first. LDH is measured from the supernatant.

  • Supernatant Collection (LDH): Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

    • Add 50 µL LDH Reaction Mix. Incubate 30 min in dark. Read Absorbance at 490 nm.

  • Cell Viability (Resazurin): To the remaining cells (with 50 µL media left), add 50 µL of Resazurin reagent (diluted in PBS).

    • Incubate 1–4 hours at 37°C.

    • Read Fluorescence: Ex 560 nm / Em 590 nm.

Mechanistic Visualization

Understanding the specific cellular impact of the pyridine-amine moiety is crucial. The diagram below illustrates the divergent pathways being tested.

Mechanism Compound This compound Mito Mitochondria (Reductase Activity) Compound->Mito Inhibition? Membrane Plasma Membrane (Integrity) Compound->Membrane Rupture? Resazurin Resazurin -> Resorufin (Fluorescent Signal) Mito->Resazurin Viable Cells LDH LDH Release (Extracellular) Membrane->LDH Necrotic Cells

Figure 2: Biological basis of the multiplexed assay strategy.

Data Analysis & Interpretation

Calculation of % Cytotoxicity

Normalize raw data to controls using the following formula:



IC50 Determination

Fit the dose-response curve using a 4-Parameter Logistic (4PL) Regression :



Interpretation Guide
  • High Potency (IC50 < 1 µM): Compound is highly cytotoxic. Check if this aligns with therapeutic intent (e.g., oncology) or indicates a safety liability.

  • Divergence (Low Viability / Low LDH): Suggests cell cycle arrest (cytostasis) rather than necrosis.

  • High LDH Release: Indicates physical membrane damage, common with cationic amphiphilic drugs (CADs) like primary amine-pyridines.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407242, 1-(pyridin-2-yl)cyclopropan-1-amine. Retrieved from: [Link][2]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1-(pyridin-2-yl)cyclopropan-1-amine.

Sources

Application Note: Handling and Storage Guidelines for (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 1001403-87-1 for generic; stereoisomers vary) is a high-value bifunctional building block containing a strained cyclopropane ring, a pyridine heterocycle, and a primary methanamine tail.[1][2] It is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.

The central handling challenge is its dual susceptibility:

  • Thermodynamic Instability: The primary amine is highly nucleophilic and rapidly reacts with atmospheric

    
     to form stable carbamate salts (appearing as a white crust).[2]
    
  • Hygroscopicity: The pyridine nitrogen and primary amine both facilitate water absorption, leading to hydrolysis errors in stoichiometry.

This guide provides a standardized protocol for the storage, handling, and quality control of this compound to prevent "silent degradation"—where the material appears pure but has compromised stoichiometry due to carbamate formation.

Chemical Profile & Critical Vulnerabilities[1][3][4]

Physicochemical Properties
PropertyData / CharacteristicNote
Physical State (Free Base) Viscous Oil / Low-melting SolidColorless to pale yellow.[2] Darkens on oxidation.[2]
Physical State (HCl Salt) Crystalline SolidWhite to off-white.[1][2] Hygroscopic.
Basicity (pKa) ~9.0 (Amine), ~5.2 (Pyridine)Di-basic character requires careful pH control during extraction.[1][2]
Solubility MeOH, DCM, DMSO (Good)Free base is sparingly soluble in water; Salt is water-soluble.[1][2]
Key Hazard Corrosive / IrritantCauses skin burns (Amine functionality).[1][2]
Mechanism of Degradation: The "Carbamate Trap"

The most common failure mode for this reagent is not oxidation, but carbonylation . When the free base is exposed to air, the primary amine attacks atmospheric


 to form a carbamic acid, which instantly reacts with another equivalent of amine to form an ammonium carbamate salt.
  • Symptom: A clear oil turns cloudy or develops a white solid crust on the rim.

  • Consequence: Stoichiometric mismatch in reactions (actual MW shifts from ~148 to ~340 for the dimer).[2]

Structural Vulnerability Diagram

The following diagram illustrates the degradation logic and stability decision matrix.

G Start This compound (Fresh Material) Exposure Exposure to Atmosphere (Air/Moisture) Start->Exposure Path_CO2 Reaction with CO2 Exposure->Path_CO2 Primary Pathway Path_H2O Hygroscopic Absorption Exposure->Path_H2O Secondary Pathway Result_Carbamate Carbamate Salt Formation (White Solid Crust) Path_CO2->Result_Carbamate Result_Wet Hydrate Formation (Stoichiometry Error) Path_H2O->Result_Wet Mitigation Corrective Action: Acid/Base Extraction Result_Carbamate->Mitigation Recovery

Figure 1: Degradation pathways highlighting the "Carbamate Trap" caused by atmospheric


 exposure.[1][2]

Storage Protocols (The "Cold Chain")[1][2][3]

The storage strategy depends entirely on the form of the compound.

Scenario A: Free Base (Liquid/Oil)[1][2][3]
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon is strictly preferred over Nitrogen.[2] Argon is heavier than air and provides a better "blanket" for liquids in vials.[2]

  • Container: Amber glass vial with a Teflon-lined screw cap.[1][2] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[2]

  • Shelf Life: 6 months (if opened); 12 months (sealed).[1][2]

Scenario B: Hydrochloride Salt (Solid)[1][2][3]
  • Temperature: 2°C to 8°C (Refrigerator) is acceptable; -20°C is optimal.

  • Atmosphere: Desiccated environment.[2] The salt is less sensitive to

    
     but highly hygroscopic.[2]
    
  • Container: Tightly sealed vial inside a desiccator jar containing active silica gel or

    
    .
    

Handling & Synthesis Protocols

Protocol 4.1: Inert Sampling (The "Syringe Technique")

Use this protocol for the Free Base to prevent carbonylation.

  • Preparation: Flush a clean syringe and needle with dry Argon/Nitrogen three times.[2]

  • Equilibration: Allow the stored vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture instantly.[2]

  • Purge: Insert a "purge needle" (connected to an inert gas line) into the vial septum.[2]

  • Withdraw: Insert the sampling syringe. Withdraw the required volume.

  • Seal: Remove needles. If the septum is punctured significantly, replace the cap under an inert flow immediately.

Protocol 4.2: Recovery of Degraded Material (Carbamate Removal)

Use this if the material has developed a white crust or shows carbamate peaks in NMR.

  • Dissolution: Dissolve the degraded material in Dichloromethane (DCM) . The carbamate salt may not dissolve fully; this is expected.

  • Acid Wash: Wash the organic layer with 1M HCl (aq).[2]

    • Mechanism:[3][4][5][6][7][8][9] Acid hydrolyzes the carbamate, releasing

      
       and protonating the amine to form the water-soluble HCl salt.[2]
      
    • Observation: The organic layer contains non-basic impurities; the aqueous layer contains your product.

  • Separation: Discard the organic layer.[2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH or sat.

    
     until pH > 10.[1][2]
    
  • Extraction: Extract 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (keep bath temp < 30°C to avoid volatility loss).
    

Quality Control & Validation

Before committing this reagent to a GMP synthesis or long step sequence, validate purity using Proton NMR (


-NMR)  in 

or

.
Diagnostic NMR Signals
FeatureChemical Shift (

)
Diagnostic Change
Cyclopropyl

0.8 – 1.2 ppm (Multiplets)Intact ring signals confirm no ring-opening.[1][2]
Pyridine Protons 7.0 – 8.6 ppmShifts downfield if protonated (salt form).[1][2]

-Amine
~2.8 – 3.0 ppm (Doublet)Critical Check: If this signal splits or broadens significantly, or if a new peak appears ~3.5 ppm, suspect carbamate formation.[1][2]
Carbamate Impurity Broad singlet > 5.0 ppmIndicates N-H of the carbamate salt.[1]
Workflow Visualization

QC Sample Sample Aliquot NMR 1H-NMR Analysis Sample->NMR Check1 Check 0.8-1.2 ppm (Cyclopropyl) NMR->Check1 Check2 Check 3.0 ppm (Amine CH2) NMR->Check2 Decision Pass/Fail? Check1->Decision Check2->Decision Use Proceed to Synthesis Decision->Use Clean Spectrum Repurify Execute Protocol 4.2 (Acid Wash) Decision->Repurify Extra Peaks/Broadening

Figure 2: Quality Control decision tree for validating reagent integrity prior to use.

Safety & Emergency Procedures

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2]

  • Serious Eye Damage: Category 1.[2][3]

Emergency Response:

  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.[1][2] Do not neutralize with acid.[2]

  • Spill: Absorb with inert material (sand/vermiculite).[1][2] Do not use sawdust (fire hazard with amines).[1][2] Ventilate area; the free base is volatile and lachrymatory.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 69828, Cyclopropylamine. Retrieved from [Link][1][2]

    • Context: Provides foundational data on the stability and hazards of the cyclopropylamine substructure, specifically flammability and basicity.

    • Context: Authoritative source for GHS classification and handling of volatile primary amines.[2]

  • Suresh, P., et al. (2019). "Degradation Chemistry of Cyclopropyl Amines: Salt Selection and Microenvironmental pH Modulation." Molecular Pharmaceutics.

    • Context: Discusses the specific degradation pathways of cyclopropyl amine drugs and the stabilizing effect of salt form
    • Context: General handling guidelines for pyridine-based building blocks used in medicinal chemistry.[1][2]

  • American Chemical Society (ACS). (2021).[1][2] "Mechanistic Insights into Carbamate Formation from CO2 and Amines." Catalysis Science & Technology. Retrieved from [Link]

    • Context: Detailed mechanism of the "Carbamate Trap" reaction described in Section 2.2.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of pyridinyl cyclopropylamines and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridinyl cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your synthetic success.

Introduction: The Challenge of Pyridinyl Cyclopropylamine Synthesis

The coupling of a cyclopropylamine moiety to a pyridine ring, typically via a Buchwald-Hartwig amination, is a powerful tool in medicinal chemistry. The resulting structural motif is present in numerous biologically active compounds. However, this reaction is not without its challenges. The inherent properties of both coupling partners—the electron-deficient nature of the pyridine ring and the strained, reactive nature of the cyclopropyl group—can give rise to a unique set of side reactions. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and actionable steps for prevention and mitigation.

FAQ 1: Low or No Product Formation

Question: I am attempting a Buchwald-Hartwig amination of a chloropyridine with cyclopropylamine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Buchwald-Hartwig amination of pyridyl halides is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[1][2][3]

Causality and Prevention:

  • Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom of the pyridine ring can act as a ligand, competing with the phosphine ligand and the amine substrate for coordination to the palladium center. This can lead to the formation of inactive or less active catalyst species.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[4] Ligands such as XPhos , RuPhos , and BrettPhos have shown great success in the amination of heteroaryl halides.[4]

  • Inappropriate Ligand Choice: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Less sterically demanding or electron-poor ligands may not be effective in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. The optimal ligand can be substrate-dependent.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.[5][6] An inappropriate base can lead to slow reaction rates or side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong base that is often effective.[3] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, potentially with a slight increase in reaction temperature or time.[7]

Troubleshooting Workflow:

start Low Conversion Issue ligand Is the phosphine ligand bulky and electron-rich (e.g., XPhos, RuPhos)? start->ligand base Is a strong, non-nucleophilic base being used (e.g., NaOtBu)? ligand->base Yes solution1 Action: Switch to a bulky, electron-rich ligand. ligand->solution1 No temp Is the reaction temperature appropriate? base->temp Yes solution2 Action: Use NaOtBu or Cs2CO3. Screen bases if needed. base->solution2 No solvent Is the solvent anhydrous and non-coordinating? temp->solvent Yes solution3 Action: Increase temperature (e.g., 80-110 °C), monitor for decomposition. temp->solution3 No end If issues persist, consider alternative coupling methods or catalyst systems. solvent->end Yes solution4 Action: Use anhydrous toluene or dioxane. solvent->solution4 No cluster_main Main Reaction Pathway cluster_side Side Reaction: Oxidative Ring Opening A Pyridinyl-Pd(II)-X B Pyridinyl-Pd(II)-NH-Cyclopropyl A->B + Cyclopropylamine - Base C N-Pyridinylcyclopropylamine B->C Reductive Elimination D N-Pyridinylcyclopropylamine E [O] D->E F Ring-Opened Products (e.g., Amide, Alcohol) E->F

Simplified comparison of the desired reaction and oxidative ring-opening.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the synthesis of pyridinyl cyclopropylamines.

ParameterCommon ChoicesGeneral Impact on Main ReactionPotential to Mitigate Side Reactions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0)Choice of precatalyst can influence catalyst activation and stability.
Ligand XPhos, RuPhos, BrettPhos, SPhosEssential for catalytic activity. Bulky, electron-rich ligands increase reaction rates.Critical for preventing catalyst inhibition by pyridine and promoting reductive elimination over side reactions.
Base NaOtBu, K₃PO₄, Cs₂CO₃Required for amine deprotonation. Stronger bases often lead to faster reactions.Choice can affect functional group tolerance. Weaker bases may require higher temperatures.
Solvent Toluene, Dioxane, THFAffects solubility of reagents and catalyst.Anhydrous, non-polar solvents are generally preferred to minimize hydrodehalogenation.
Temperature 80-120 °CHigher temperatures increase reaction rates.Higher temperatures can also increase the rate of side reactions and decomposition. Optimization is key.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Chloropyridine with Cyclopropylamine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the chloropyridine (1.0 equivalent) and the anhydrous solvent (e.g., toluene, 0.1-0.5 M).

  • Addition of Amine: Add cyclopropylamine (1.2-1.5 equivalents) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1145–1152. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(45), 15204–15209. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Giri, R., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia. Journal of the American Chemical Society, 132(45), 15860–15863. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Alkylamines. Organic Letters, 10(21), 4983–4986. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(19), 4347–4350. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • J. Org. Chem. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • NBU-IR. (n.d.). Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR. [Link]

  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. NIH. [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]

  • NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • NIH. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. NIH. [Link]

  • ResearchGate. (n.d.). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate. [Link]

Sources

Troubleshooting guide for the purification of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1-(Pyridin-2-yl)cyclopropyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of this compound, featuring a basic primary amine and a pyridine ring, presents specific challenges during purification. This guide provides in-depth, field-proven answers to common issues, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My crude product is an oil that is difficult to handle. How can I perform an effective initial clean-up?

This is a common scenario. The free base of this compound is often an oil or a low-melting solid. The most robust initial purification step is a liquid-liquid acid-base extraction. This technique leverages the basicity of the amine functional groups to separate the desired product from non-basic organic impurities.

The Underlying Principle: Your target compound has two basic nitrogen atoms (the primary amine and the pyridine ring). By treating the crude mixture with an aqueous acid (like 1M HCl), you can protonate these nitrogens, forming a water-soluble salt (e.g., the dihydrochloride salt).[1] Neutral or acidic impurities will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base will deprotonate your compound, regenerating the water-insoluble free base, which can then be extracted back into an organic solvent.[2]

Recommended Actions:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with 1M aqueous HCl. The product will move into the aqueous layer.

  • Separate the layers and wash the organic layer once more with 1M HCl to ensure complete extraction.

  • Combine the aqueous layers. At this stage, you can perform a "back-extraction" with an organic solvent to remove any trace neutral impurities that may have carried over.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. You should observe the free base precipitating or forming an oil.

  • Extract the free base back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This procedure will yield a significantly cleaner product, now ready for high-purity purification by chromatography or recrystallization.

FAQ 2: My compound is streaking badly on a standard silica gel column. What's happening and how do I fix it?

This is the most frequent issue encountered when purifying basic amines on standard silica gel. The streaking (or tailing) is caused by strong acid-base interactions between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to poor peak shape, reduced separation efficiency, and in some cases, irreversible adsorption of the product onto the column.[3]

The Causality: The lone pairs on the nitrogen atoms of your compound form strong hydrogen bonds or undergo proton-exchange with the surface silanols, slowing its elution in an uncontrolled manner.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common solution is to add a small amount of a competing base to your mobile phase. This base will "occupy" the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Method: Add 0.5-1% triethylamine (Et₃N) or 2-5% of a 10% ammonia in methanol solution to your mobile phase.[4] Equilibrate the column with this modified mobile phase before loading your sample.

  • Use a Different Stationary Phase: For more challenging separations or for routine use, switching to a more suitable stationary phase is highly recommended.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[4][5]

    • Amine-functionalized Silica (KP-NH): This is often the best choice. The stationary phase is covalently modified with aminopropyl groups, creating a basic surface that repels basic compounds and eliminates tailing.[3]

Troubleshooting Workflow for Column Chromatography

G Fig. 1: Decision tree for amine purification on columns. start Crude Amine Loaded on Standard Silica Column problem Observe Severe Tailing or Streaking? start->problem solution1 Add Competing Base to Mobile Phase (e.g., 1% Et3N or NH4OH) problem->solution1 Yes end_good Purification Successful problem->end_good No check1 Is Peak Shape Acceptable Now? solution1->check1 solution2 Switch to Alternative Stationary Phase (Amine-Silica or Alumina) check1->solution2 No check1->end_good Yes solution2->end_good end_bad Consider Alternative Method (Recrystallization, Prep-HPLC)

Caption: Decision tree for troubleshooting amine purification on columns.

FAQ 3: I've purified my compound as the free base, but I need a stable, crystalline solid for long-term storage and analysis. What is the best approach?

For enhanced stability, handling, and often crystallinity, converting the free base amine to a salt is the industry-standard practice. The dihydrochloride salt of this compound is a common and stable form.[6] Salt formation followed by recrystallization is a powerful final purification step that can remove trace impurities and yield high-purity, crystalline material.[1]

The Underlying Principle: Reacting the basic free amine with an acid (like HCl) creates an ionic salt. These salts typically have higher melting points and are more crystalline than their free base counterparts, making them easier to isolate and handle. The process of recrystallization then purifies the salt based on solubility differences at varying temperatures.

Recommended Actions:

  • Salt Formation:

    • Dissolve your purified free base oil in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) while stirring.

    • The hydrochloride salt should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold solvent.

  • Recrystallization:

    • The collected crude salt can now be recrystallized. A common technique involves dissolving the salt in a minimal amount of a hot polar solvent (like methanol or ethanol) and then either allowing it to cool slowly or adding a less polar anti-solvent (like diethyl ether or hexanes) to induce crystallization.[7][8]

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemRationale & Key Insights
Flash Chromatography Standard Silica GelHexane/Ethyl Acetate + 1% Triethylamine The added base neutralizes acidic silanol sites, preventing tailing.[3]
Dichloromethane/Methanol + 1% NH₄OH For more polar compounds, this system provides higher eluting strength.[4]
Amine-Functionalized SilicaHexane/Ethyl AcetateNo additive is needed. Provides excellent peak shape for basic compounds.[3]
Recrystallization N/A (for HCl Salt)Methanol / Diethyl EtherDissolve in minimal hot methanol, add ether as an anti-solvent until cloudy, then cool.
Ethanol / WaterGood for highly polar salts. Dissolve in hot solvent, cool slowly to form crystals.[7]

Section 2: Key Experimental Protocols

Protocol 1: Modified Flash Chromatography on Silica Gel

This protocol details the purification of the free base using standard silica gel with a modified mobile phase.

  • Prepare the Mobile Phase: Select a starting solvent system (e.g., 80:20 Hexane:Ethyl Acetate) based on TLC analysis. To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • Pack and Equilibrate the Column: Pack a silica gel column with the prepared mobile phase. Flush the column with at least 3-5 column volumes of the mobile phase to ensure the silica is fully equilibrated with the triethylamine.

  • Sample Loading: Dissolve your crude material (post-acid-base extraction) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the chromatography using a gradient (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine (boiling point: 89.5 °C), which may require heating on the rotary evaporator or placing the sample under high vacuum.

Protocol 2: Salt Formation and Recrystallization

This protocol describes the conversion of the purified free base to its dihydrochloride salt and subsequent recrystallization.

  • Dissolution: Dissolve the purified this compound free base (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of amine).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (2.2 eq). A white precipitate should form immediately.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration. Wash the filter cake with a generous amount of cold diethyl ether to remove any non-salt impurities.

  • Drying: Dry the crude salt under high vacuum to remove residual solvent.

  • Recrystallization:

    • Place the crude salt in a clean flask.

    • Add a minimal amount of hot methanol to completely dissolve the solid.

    • Slowly add diethyl ether (anti-solvent) until the solution becomes faintly and persistently cloudy.

    • Add one or two drops of hot methanol to redissolve the cloudiness.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold 1:1 methanol/ether, and dry under high vacuum.

Workflow for Salt Formation and Recrystallization

G Fig. 2: Workflow for obtaining the pure crystalline HCl salt. cluster_0 Salt Formation cluster_1 Recrystallization start Purified Free Base (in Diethyl Ether) add_hcl Add 2.2 eq. 2M HCl in Ether start->add_hcl precipitate Precipitate Forms add_hcl->precipitate filtrate Filter & Wash with cold Ether precipitate->filtrate crude_salt Crude HCl Salt filtrate->crude_salt dissolve Dissolve in Minimal Hot MeOH crude_salt->dissolve add_antisolvent Add Et2O until Cloudy dissolve->add_antisolvent cool Cool Slowly, then at 4°C add_antisolvent->cool final_product Collect Pure Crystals & Dry cool->final_product

Caption: Workflow for obtaining the pure crystalline HCl salt.

Section 3: References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.

  • University of Victoria. Column chromatography. [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Environmental Clearance. PREFEASIBILITY REPORT. [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.

  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Mylan Laboratories Limited. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • University of Alberta. Isolation (Recovery). [Link]

Sources

Optimization of reaction conditions for the cyclopropanation of pyridyl substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Optimization of Reaction Conditions for Cyclopropanation of Pyridyl Substrates

Welcome to the Pyridyl-CycloPro Support Center.

User Advisory: Cyclopropanating pyridyl substrates presents a "perfect storm" of chemical incompatibility. The pyridine nitrogen is a strong Lewis base that poisons electrophilic metal catalysts (Rh, Cu, Zn), while the electron-deficient nature of the pyridine ring deactivates attached alkenes toward electrophilic carbenoid attack.

This guide bypasses standard textbook conditions, focusing instead on deactivation strategies , nucleophilic alternatives , and process safety for high-value scaffold synthesis.

Module 1: Troubleshooting Metal-Carbenoid Failures (Rh/Cu)

Symptom: Reaction stalls immediately; no N2 evolution; low conversion; catalyst precipitation. Root Cause: The pyridine nitrogen lone pair coordinates to the metal center (Rh/Cu), displacing the diazo precursor and shutting down the catalytic cycle.

Protocol A: The N-Oxide "Trojan Horse" Strategy

The Gold Standard for electrophilic cyclopropanation. By oxidizing the nitrogen, you remove its ability to bind the catalyst. The N-oxide also increases the electron density of the vinyl group, making it more reactive toward electrophilic carbenes.

Step-by-Step Workflow:

  • Oxidation: Treat vinylpyridine with m-CPBA (1.1 equiv) in DCM (0 °C to RT) to generate the N-oxide. Isolate via standard workup.

  • Cyclopropanation:

    • Catalyst: Rh₂(OAc)₄ (1 mol%) or Rh₂(esp)₂ (0.1 mol% - Recommended for high turnover).

    • Solvent: DCM or DCE (Avoid coordinating solvents like THF).

    • Reagent: Slow addition of diazoacetate (using a syringe pump over 4-6 hours).

  • Reduction (Post-Reaction): Restore the pyridine using PCl₃ or Zn/NH₄Cl.

Technical Insight: Do not attempt to "out-compete" the pyridine nitrogen with excess catalyst. It is a losing battle. The binding constant of pyridine to Rh(II) is orders of magnitude higher than the diazo ester.

Protocol B: Steric Shielding (The "Bulky Catalyst" Fix)

If N-oxidation is not viable (e.g., sensitive functional groups), switch to a catalyst with a steric "wall" that prevents N-coordination.

  • Recommended Catalyst: Rh₂(esp)₂ (Du Bois Catalyst).

  • Mechanism: The strapped bis-carboxylate ligands create a shallow active site accessible to the carbene and alkene but sterically congested enough to destabilize the coordination of the pyridine nitrogen.

Module 2: The Nucleophilic Switch (Corey-Chaykovsky)

Symptom: Poor yield with Rh/Cu methods despite N-protection; substrate is a highly electron-deficient vinyl pyridine. Root Cause: Electronic mismatch. Electrophilic carbenes (Rh-carbenoids) react poorly with electron-deficient alkenes.

Solution: Invert the polarity. Use a sulfur ylide (nucleophile) to attack the vinyl pyridine (electrophile).

Optimization Matrix: Sulfonium vs. Sulfoxonium
FeatureDimethylsulfonium Methylide Dimethyloxosulfonium Methylide
Reagent Me₃S⁺ I⁻ / NaHMe₃SO⁺ I⁻ / NaH
Stability Unstable (Generate at <0°C)Stable (RT to 50°C)
Kinetics Irreversible addition (Kinetic)Reversible addition (Thermodynamic)
Selectivity Epoxidation (attacks C=O)Cyclopropanation (attacks C=C)
Best For Aldehydes/KetonesVinyl Pyridines / Enones

Critical Troubleshooting:

  • Issue: Reaction yields epoxide instead of cyclopropane.

  • Fix: You are likely using the sulfonium ylide (Me₃S⁺).[1] Switch to the sulfoxonium ylide (Me₃SO⁺) to favor conjugate addition (1,4-attack) over direct carbonyl attack.

Module 3: Safety & Scale-Up (Continuous Flow)

Symptom: Safety audit failure due to accumulation of diazo compounds; exotherm spikes. Directive: For scale-up (>5g), batch mode is hazardous. Use continuous flow to generate and consume the diazo reagent in situ.

The "Generate-and-Consume" Flow Protocol

Based on the AbbVie/Lathrop methodology.

  • Stream A: Sulfonyl hydrazone (Diazo precursor) + Base (DBU or TMG) in solvent.

  • Stream B: Substrate (Vinyl Pyridine) + Rh Catalyst.

  • Reactor 1 (Generation): Heat Stream A (60-80°C) to induce Bamford-Stevens elimination → Generates Diazo.

  • Reactor 2 (Consumption): Mix Stream A + Stream B immediately.

  • Outcome: The standing concentration of explosive diazo is negligible (<1%).

Visual Logic: Method Selection & Poisoning Mechanism

G Start Start: Pyridyl Substrate CheckType Is the alkene electron-rich or electron-poor? Start->CheckType Rich Electron-Rich / Neutral (e.g., Styryl-pyridine) CheckType->Rich Rich Poor Electron-Poor (e.g., Vinyl-pyridine + EWG) CheckType->Poor Poor RhRoute Route A: Electrophilic (Rh/Cu) *Risk: Catalyst Poisoning* Rich->RhRoute YlideRoute Route B: Nucleophilic (Corey-Chaykovsky) *Use Sulfoxonium Ylide* Poor->YlideRoute Conjugate Addition PoisonCheck Does Pyridine N bind metal? RhRoute->PoisonCheck NOxide Solution 1: N-Oxide Protection (Oxidize -> Cyclopropanate -> Reduce) PoisonCheck->NOxide Yes (Standard) Bulky Solution 2: Bulky Catalyst (Rh2(esp)2) PoisonCheck->Bulky Yes (Alternative)

Figure 1: Decision matrix for selecting the optimal cyclopropanation pathway based on substrate electronics and catalyst compatibility.

Frequently Asked Questions (FAQs)

Q1: Can I use the Simmons-Smith reaction (Zn-Cu) on vinyl pyridines? A: Generally, no. The basic pyridine nitrogen coordinates to the organozinc reagent (Lewis acid), quenching its reactivity.

  • Exception: If you use Charette’s method (amphoteric bifunctional reagents) or pre-complex the pyridine with a stoichiometric Lewis acid (like AlCl₃) before adding the zinc reagent, it can work, but the Rh-catalyzed N-oxide route is usually higher yielding.

Q2: My diazoacetate is decomposing before reacting. Why? A: If you are using acid-sensitive diazo compounds, the pyridine substrate itself (being basic) might be triggering decomposition if trace acid is present. Ensure your substrate is distilled and the reaction is run under strictly neutral conditions.

  • Tip: Switch to Donor-Acceptor diazo compounds (e.g., aryl diazoacetates). They are more stable and more reactive toward the specific Rh-carbenoid cycle.

Q3: How do I remove the N-oxide after the reaction? A: The most mild and reliable method is transfer hydrogenation:

  • Reagents: Ammonium formate (HCOONH₄) and Pd/C (10%) in Methanol.

  • Conditions: Reflux for 1-2 hours. This cleaves the N-O bond cleanly without affecting the cyclopropane ring (unlike harsh hydrogenation which might open the ring if it's highly strained).

References
  • Rh-Catalyzed Cyclopropanation & Catalyst Design

    • Hansen, J., & Davies, H. M. L. (2008). High Symmetry Dirhodium(II) Carboxylate Catalysts in Asymmetric Cyclopropanation.
  • Continuous Flow Cyclopropanation (Safety)

    • Lathrop, S. P., et al. (2023).[2][3] Continuous-Flow Process for Safe Formation and Direct Use of Aryldiazoacetate in Cyclopropanation. Organic Process Research & Development.

  • Corey-Chaykovsky Mechanism & Selectivity

    • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines. Chemical Communications.[4][5]

  • Simmons-Smith & Charette Optimization

    • Charette, A. B., et al. (2001).
  • N-Oxide Activation Strategy

    • Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of Pyridine Derivatives via Nucleophilic Addition to N-Oxides. Journal of the American Chemical Society.

Sources

Stability issues and degradation pathways of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile, degradation pathways, and handling protocols for (1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 812640-83-8 / 1228878-74-7).

Subject: Stability & Degradation Analysis of this compound Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation[1][2]

Compound Dossier & Structural Vulnerabilities[1][2]

Before troubleshooting, we must establish the structural baseline.[2] This compound is a "gem-disubstituted" cyclopropane, featuring a strained ring, a basic pyridine nitrogen, and a reactive primary amine.[2]

PropertySpecification / Data
Compound Name This compound
Structure Description A cyclopropane ring substituted at C1 with both a Pyridin-2-yl group and a methylamine (-CH₂NH₂) arm.[1][2][3][4][5][6]
Key Vulnerabilities 1. Ring Strain: ~27.5 kcal/mol (susceptible to acid-catalyzed opening).2.[1][2] Primary Amine: Nucleophilic; prone to carbamate formation (CO₂) and condensation.3.[2] Pyridine Nitrogen: Susceptible to N-oxidation.[1][2]
Preferred Form Dihydrochloride Salt (Hygroscopic but chemically more stable than free base).[2]
Storage -20°C, under Argon/Nitrogen, desiccated.

Degradation Pathways (Mechanistic Insight)

Users often report "unknown impurities" appearing during storage or reaction workup.[2] These are rarely random; they follow specific chemical logic based on the structure described above.[2]

Pathway A: Atmospheric Carbonylation (The "White Crust" Phenomenon)

The primary amine (-CH₂NH₂) is a potent nucleophile.[1][2] Upon exposure to ambient air, it rapidly reacts with CO₂ to form carbamates.[2]

  • Symptom: Free base oil turns into a crusty solid or shows insoluble precipitates.[2]

  • Reversibility: Often reversible with acid wash, but complicates stoichiometry.[2]

Pathway B: Solvent-Induced Condensation (The "Mass Shift" Error)

A common user error is dissolving the compound in incompatible solvents like Acetone or Methanol (if traces of formaldehyde are present).[2]

  • Mechanism: The primary amine reacts with ketones/aldehydes to form imines (Schiff bases) .[2]

  • Symptom: LCMS shows M+40 (Acetone adduct) or M+12 (Formaldehyde adduct).[2]

Pathway C: Acid-Catalyzed Ring Opening (Homoallylic Rearrangement)

While the pyridine ring stabilizes the system, strong acidic conditions (often used in deprotection steps elsewhere in a synthesis) can trigger the opening of the cyclopropane ring, especially if the pyridine is protonated (electron-withdrawing), destabilizing the adjacent carbon.[2]

Visualization of Pathways

DegradationPathways Compound (1-(Pyridin-2-yl) cyclopropyl)methanamine Carbamate Carbamate Salt (Solid Precipitate) Compound->Carbamate Nucleophilic Attack Imine Imine (Schiff Base) [M+40 in LCMS] Compound->Imine Condensation RingOpen Ring-Opened Alkene/Halide Compound->RingOpen Homoallylic Rearrangement NOxide Pyridine N-Oxide [M+16] Compound->NOxide Oxidation CO2 Atmospheric CO2 CO2->Carbamate Acetone Ketone Solvents (e.g., Acetone) Acetone->Imine StrongAcid Strong Acid / Heat StrongAcid->RingOpen Oxidizer Peroxides / Air Oxidizer->NOxide

Caption: Primary degradation vectors. Blue: Parent compound.[2] Yellow: Common handling artifacts.[2] Red: Irreversible chemical degradation.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My LCMS shows a peak at M+40 relative to the parent mass."

Diagnosis: Solvent Contamination (Imine Formation).[2] Root Cause: You likely dissolved the compound in Acetone or used glassware rinsed with Acetone that wasn't fully dried.[2] The primary amine condensed with the ketone.[2] The Fix:

  • Avoid ketone-containing solvents.[2]

  • Treat the sample with dilute aqueous acid (HCl) for 30 minutes to hydrolyze the imine back to the amine.[2]

  • Switch to Acetonitrile or Methanol (HPLC grade) for analysis.[2]

Issue 2: "The compound has turned from a pale oil to a dark brown gum."

Diagnosis: Oxidative Degradation (N-Oxide or Polymerization).[2] Root Cause: Pyridine derivatives are light- and air-sensitive.[1][2] If stored as a free base without inert gas, N-oxidation (M+16) and radical polymerization can occur.[2] The Fix:

  • Prevention: Always store as the Dihydrochloride salt .[2] The protonated amine and pyridine are significantly more resistant to oxidation.[2]

  • Recovery: Purify via cation-exchange chromatography (SCX cartridge).[1][2] The N-oxide is less basic and may elute differently than the parent amine.[2]

Issue 3: "I see a loss of cyclopropyl protons (0.8–1.2 ppm) in NMR."

Diagnosis: Ring Opening. Root Cause: Exposure to strong Lewis acids or high heat (>80°C) in acidic media.[2] The strain energy of the cyclopropane ring (~27 kcal/mol) makes it a "spring-loaded" leaving group under forcing conditions.[2] The Fix:

  • Avoid heating the compound in acidic solutions (e.g., during HCl salt formation, keep it cold).[2]

  • If using Lewis acids (e.g., AlCl₃, BF₃) for downstream chemistry, keep temperatures <0°C.[2]

Validated Protocols

Protocol A: Purity Check via HPLC (Self-Validating)

Do not rely solely on UV (254 nm) as the amine tail is not chromophoric, though the pyridine is.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Ammonia (Basic pH keeps the pyridine neutral/less polar, improving retention).[2] Note: Acidic mobile phases may cause the doubly charged species to elute in the void volume.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Validation:

    • Inject a blank (solvent only).[2]

    • Inject Acetone (to identify the imine artifact peak if present).[2]

    • Success Criteria: Single sharp peak at 254 nm. No shoulder peaks (indicative of isomers or partial ring opening).[2]

Protocol B: Salt Formation (Stabilization)

Convert the unstable free base to the stable dihydrochloride salt.

  • Dissolve 100 mg of Free Base in 2 mL dry Diethyl Ether or Dichloromethane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of 4M HCl in Dioxane.[2]

  • Observation: A white precipitate should form immediately.[2]

  • Stir for 15 minutes at 0°C.

  • Filter under Nitrogen (hygroscopic!).[2]

  • Wash with cold Ether.[2]

  • Dry under high vacuum for 24 hours.

References

  • PubChem Compound Summary. (2025). 1-(Pyridin-2-yl)ethan-1-amine (Analogous Structure Analysis). National Center for Biotechnology Information.[2] Link

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid (Mechanistic Analogy for Strained Rings).Link

  • Santa Cruz Biotechnology. (2024).[2] 1-Cyclopropylmethanamine Product Data (Cyclopropyl Amine Stability).Link[1][2]

  • Sigma-Aldrich. (2024).[2] (1-(Pyridin-3-yl)cyclopropyl)methanamine Safety Data Sheet.[1][2]Link[1][2]

Sources

How to remove unreacted starting materials from (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Purification Protocols Target Molecule: (1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 1213077-92-9 / Analogous structures) Primary Impurity: 1-(Pyridin-2-yl)cyclopropanecarbonitrile (Precursor)

Introduction: The Physicochemical Challenge

Purifying this compound requires navigating a specific set of chemical properties. Unlike simple aliphatic amines, this molecule contains two basic nitrogen centers:[1]

  • The Pyridine Nitrogen: An aromatic base (Conjugate Acid pKa

    
     5.2).
    
  • The Methanamine Nitrogen: A primary aliphatic amine (Conjugate Acid pKa

    
     10.5).
    

The most common synthesis route involves the reduction of 1-(pyridin-2-yl)cyclopropanecarbonitrile . The challenge lies in separating the highly polar, basic product from the neutral (or weakly basic) unreacted nitrile and potential metal-complex byproducts (from LiAlH


 or Borane reductions).

This guide prioritizes Acid-Base Extraction as the primary purification vector, utilizing the pKa differential to isolate the product without expensive chromatography.

Core Protocol: The "pH Swing" Extraction

Best For: Bulk removal of unreacted nitrile starting material.

The unreacted nitrile is neutral at most pH levels. The target amine, however, can be switched between water-soluble (protonated) and organic-soluble (neutral) states.[1]

The Logic (pKa Validation)
  • pH < 2: Both nitrogens are protonated. The molecule is highly water-soluble.

  • pH ~ 7-8: The pyridine is neutral, but the aliphatic amine is still protonated (

    
    ). The molecule remains water-soluble.
    
  • pH > 12: Both nitrogens are deprotonated. The molecule is organic-soluble.

Step-by-Step Methodology

Reagents:

  • 1M HCl (Aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10M NaOH (or pellets)

  • Brine[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM.

  • Acid Extraction (The Trap): Extract the organic layer 3x with 1M HCl .

    • Mechanism:[2][3][4][5][6] The amine product converts to the hydrochloride salt and moves to the aqueous phase.[7] The unreacted nitrile remains in the DCM.

  • Phase Separation: Keep the Aqueous Layer . (Do not discard! This contains your product).

    • Validation: Spot the organic layer on TLC. It should show the high-Rf nitrile spot.

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutral impurities.

  • Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 10M NaOH until pH > 12.

    • Critical Control Point: Use a pH meter or high-range paper. If pH is only 9-10 (e.g., using bicarbonate), the aliphatic amine will remain partially protonated and trapped in the water.[1]

  • Final Extraction: Extract the basic aqueous slurry 3x with DCM.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.
Visualization: Acid-Base Workflow

ExtractionWorkflow Crude Crude Reaction Mixture (Amine + Nitrile) AcidStep Add 1M HCl + DCM Crude->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgPhase1 Organic Phase (Contains Nitrile) Sep1->OrgPhase1 Discard/Recycle AqPhase1 Aqueous Phase (pH < 2) (Contains Product Salt) Sep1->AqPhase1 Keep BaseStep Basify to pH > 12 (NaOH) AqPhase1->BaseStep Extract2 Extract with DCM BaseStep->Extract2 FinalOrg Final Organic Phase (Pure Amine) Extract2->FinalOrg Product FinalAq Waste Aqueous Extract2->FinalAq Waste

Caption: Logical flow for separating basic amine product from neutral nitrile impurities.

Troubleshooting: Reduction Artifacts

If you used Lithium Aluminum Hydride (LiAlH


)  or Borane (BH

)
, standard extraction often fails due to emulsions or stable complexes.[1]
Scenario A: The "Grey Sludge" (Aluminum Emulsions)

Cause: Aluminum hydroxide precipitates form a gelatinous matrix that traps the product. Solution: The Fieser Workup or Rochelle's Salt .[8]

Rochelle's Salt Protocol (Recommended for Amines):

  • Quench reaction with EtOAc.[8]

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 1-2 hours until two clear layers form.

    • Mechanism:[2][3][4][5][6] Tartrate acts as a bidentate ligand, chelating aluminum into a water-soluble complex, breaking the emulsion.[1]

Scenario B: The "Missing Yield" (Borane Complexes)

Cause: Borane forms strong Lewis acid-base adducts with the pyridine and amine nitrogens. These complexes are organic-soluble and do not extract into acid. Solution: Acidic Methanolysis.

  • After quenching, add excess MeOH and conc.[1] HCl .

  • Reflux for 1 hour.

  • Concentrate to dryness. Repeat MeOH addition/evaporation 3x.

    • Mechanism:[2][3][4][5][6] This converts the boron to volatile trimethyl borate B(OMe)

      
      , which evaporates, freeing the amine.[1]
      

Chromatography Guide

Best For: Final polishing or if the starting material is also basic.

Primary amines interact strongly with the acidic silanols on silica gel, causing "streaking" (tailing) and poor separation.[1]

Mobile Phase Optimization

Standard eluents (Hexane/EtOAc) are insufficient. You must use a modifier.

ComponentRecommended RatioFunction
DCM 90-95%Solvent base.
Methanol 5-10%Increases polarity.
Additive 1% NH

OH
or 2% Et

N
Critical: Deactivates silica acidity.

Pro-Tip: Pre-wash the silica column with the eluent containing the base (TEA/NH


OH) before loading your sample. This "neutralizes" the column and prevents the product from sticking at the baseline.

Salt Formation (Crystallization)

Best For: Long-term storage and high-purity requirements.

The free base is likely an oil or low-melting solid prone to oxidation. Converting it to the Bis-HCl salt stabilizes it.

Protocol:

  • Dissolve the purified free base in a minimal amount of dry Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane .

  • A white precipitate should form immediately.

  • Filter and wash with cold ether.

Note: Since there are two basic sites, this will likely form the dihydrochloride salt.[1]

FAQ: Common Issues

Q: My product is not extracting into the organic layer at pH 10. A: The aliphatic amine pKa is ~10.5. At pH 10, roughly 75% of your molecule is still protonated (water-soluble). You must drive the pH to 12-14 using NaOH to ensure full deprotonation.

Q: I see a spot on TLC that trails significantly. A: This is your amine product interacting with the silica. Add 1% Triethylamine (Et


N) to your TLC solvent chamber. If the spot tightens up, it confirms it is the amine.[1]

Q: Can I use UV light to see the product? A: Yes. While aliphatic amines are UV-inactive, the pyridine ring provides a strong chromophore (absorbs at ~254 nm). You do not need Ninhydrin stain, though it is a good secondary check (turns purple/red).[1]

References

  • Extraction Logic & pKa Data

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Standard pKa values for Pyridine [~5.2] vs. Alkyl Amines [~10.5]).

    • Reich, H. J.[1] (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Link

  • Synthesis & Reduction Protocols

    • Organic Chemistry Portal. "Reduction of Nitriles."[3][9][10][11] (General protocols for LiAlH4 and Borane reductions). Link

    • Patent WO1998022459A1. "Pyridin-2-yl-methylamine derivatives."[12] (Describes analogous synthesis and purification via extraction/salt formation). Link

  • Workup Procedures

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. (Source for Rochelle's Salt and Fieser workup protocols).

Sources

Overcoming challenges in the scale-up of pyridinyl cyclopropylamine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Scale-Up of Pyridinyl Cyclopropylamine Production

Introduction: The "Deceptive" Scaffold

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering difficulties scaling up a pyridinyl cyclopropylamine motif—a structural core critical to LSD1 inhibitors (e.g., Vafidemstat analogs) and various kinase inhibitors.

This scaffold presents a "perfect storm" of process chemistry challenges:

  • The Pyridine Ring: A Lewis base that poisons metal carbenoids (Zn) and cross-coupling catalysts (Pd).

  • The Cyclopropane Ring: High ring strain makes it susceptible to acid-catalyzed ring opening.

  • The Amine: Primary cyclopropylamines are unstable as free bases and prone to decomposition.

This guide moves beyond standard literature to address the causality of failure at scale and provides self-validating protocols to ensure batch-to-batch consistency.

Module 1: The Cyclopropanation Bottleneck (Simmons-Smith)

The most common failure mode in scaling this chemistry is the Simmons-Smith reaction (or Furukawa modification) on vinyl pyridines. At milligram scales, excess reagent overcomes inefficiencies. At kilogram scales, the exotherm and reagent decomposition become safety hazards.

Visualizing the Process Failure

The diagram below illustrates the kinetic competition between the desired cyclopropanation and the "poisoning" pathway caused by the pyridine nitrogen.

SimmonsSmith_Optimization Start Vinyl Pyridine Substrate Reagent Et2Zn + CH2I2 (Furukawa Reagent) Start->Reagent Coordination Pyridine N-Zinc Complex (Catalyst Poisoning) Reagent->Coordination Fast (Kinetic Trap) Cyclopropanation Cyclopropanation (Desired Pathway) Reagent->Cyclopropanation Slower Coordination->Cyclopropanation Reversible (High T required) Quench Quench/Workup Cyclopropanation->Quench Product Pyridinyl Cyclopropane Quench->Product

Figure 1: The kinetic trap where pyridine nitrogen sequesters the Zinc carbenoid, requiring higher temperatures or excess reagent to reverse.

Troubleshooting Guide: Cyclopropanation

Q: Why does the reaction stall at 60-70% conversion despite using 3.0 equivalents of Et2Zn? A: This is likely due to Zinc sequestration . The pyridine nitrogen coordinates to the Zinc carbenoid (


), forming a stable, inactive complex.
  • The Fix: You must "mask" the pyridine nitrogen. Pre-complex the substrate with 1.05 equivalents of a Lewis acid (like

    
     or simply excess Zinc salt) before adding the carbenoid generator. Alternatively, use TFA (Trifluoroacetic acid)  to protonate the pyridine ring in situ if using the Shi modification. This prevents coordination and accelerates the reaction.
    

Q: We observed a dangerous exotherm upon adding


 to the 

solution. How do we manage this at scale?
A: The formation of the active carbenoid (

) is highly exothermic.
  • Protocol Adjustment: Do not premix large amounts of

    
     and 
    
    
    
    .
  • Scale-Up Strategy: Use a fed-batch approach . Charge the reactor with the alkene and solvent. Dosing the

    
     first, followed by a slow, temperature-controlled addition of 
    
    
    
    is standard, but for vinyl pyridines, simultaneous dosing of both reagents into the alkene solution (maintaining internal T < -10°C) often provides better control and prevents the accumulation of unreacted energetic intermediates.

Module 2: The "Hidden" Route – Curtius Rearrangement

For scale-up (>100g), direct synthesis of the amine is often abandoned in favor of the Curtius Rearrangement . This route is longer but significantly more robust and avoids the instability of the free cyclopropylamine during purification.

Comparative Data: Route Selection
FeatureDirect Amination (Kulinkovich/Nitriles)Curtius Rearrangement Route
Starting Material CyanopyridinePyridinyl Acrylate / Acid
Safety Profile High (Grignard/Ti reagents)Moderate (Azide handling required)
Impurity Profile Complex (Ring opening byproducts)Clean (Isocyanate intermediate is selective)
Scalability Poor (<100g typically)Excellent (>1kg proven)
Stereocontrol DifficultHigh (Inherited from cyclopropane acid)
Scale-Up Protocol: Curtius Rearrangement Sequence

Objective: Synthesis of trans-2-(pyridin-3-yl)cyclopropanamine via carboxylic acid intermediate.

Step 1: Acid Activation

  • Charge trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) into the reactor.

  • Add Acetone (10 vol) and

    
     (1.2 eq). Cool to -5°C.
    
  • Add Ethyl Chloroformate (1.1 eq) slowly, maintaining T < 0°C. Stir for 1 hour to form the mixed anhydride.

    • Checkpoint: Monitor by TLC/HPLC for disappearance of acid.

Step 2: Azide Formation (The Safety Critical Step)

  • Prepare a solution of

    
     (1.3 eq) in water (2 vol).
    
  • Add aqueous

    
     to the mixed anhydride at 0°C. Do not exceed 5°C. 
    
    • Safety Note: Organic azides are potential explosives. Do not concentrate the azide solution to dryness. Keep in solution.

  • Stir 1 hour, then separate phases. Wash organic layer with brine.

Step 3: Thermal Rearrangement & Trapping

  • Charge Toluene (10 vol) into a second reactor and heat to 90°C.

  • Slowly add the cold acyl azide solution (in acetone/toluene) into the hot toluene.

    • Mechanism:[1][2][3][4][5] The azide undergoes

      
       extrusion immediately upon hitting the hot solvent, rearranging to the isocyanate. This "dosing into hot" technique prevents the accumulation of the explosive azide.
      
  • Once addition is complete, add tert-butanol (5 eq) or Benzyl alcohol to trap the isocyanate as the Boc- or Cbz-protected amine.

Module 3: Purification & Salt Formation

Free pyridinyl cyclopropylamines are oils that absorb


 from the air and degrade. You must isolate them as salts.

Q: The product "oils out" during salt formation with HCl. How do we get a filterable solid? A: This is a common issue with hygroscopic amine hydrochlorides.

  • The Fix: Switch the solvent system or the acid counter-ion.

    • Solvent: Avoid pure ether/dioxane. Use Isopropyl Acetate (IPAc) or Acetonitrile .

    • Counter-ion: If the HCl salt is hygroscopic, evaluate the Tosylate (TsOH) or Oxalate salts. These often form highly crystalline, non-hygroscopic solids suitable for GMP handling.

Salt Selection Matrix
Salt FormCrystallinityHygroscopicityStabilitySuitability for Scale
Hydrochloride (HCl) ModerateHigh (often deliquescent)ModerateLow (Corrosion issues)
Dihydrochloride HighVery HighHighLow (Acidity issues)
Tosylate (p-TsOH) Excellent Low High High
Fumarate GoodLowModerateModerate

Module 4: Process Workflow Diagram

The following diagram outlines the optimized scale-up workflow, integrating the safety checks and decision points discussed above.

ScaleUpWorkflow Input Vinyl Pyridine Step1 Cyclopropanation (Et2Zn / CH2I2 / TFA) Input->Step1 Check1 Is Conversion >95%? Step1->Check1 Check1->Step1 No (Add Lewis Acid) Step2 Ester Hydrolysis (LiOH / THF) Check1->Step2 Yes Step3 Curtius Rearrangement (Mixed Anhydride -> Azide -> Isocyanate) Step2->Step3 Step4 Deprotection (HCl or TFA) Step3->Step4 Step5 Salt Formation (Tosylate in IPAc) Step4->Step5

Figure 2: Optimized Scale-Up Workflow for Pyridinyl Cyclopropylamine Salts.

References

  • Simmons-Smith Reaction Modifications

    • Furukawa, J., et al. "Modification of the Simmons-Smith reaction using diethylzinc."[6][7] Tetrahedron, 1968.

    • Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." J. Am. Chem. Soc., 1998.
    • Source:

  • Scale-Up of Cyclopropylamines (Curtius Route)

    • Kozhushkov, S. I., et al.[8] "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org.[8] Chem., 2011.[8]

    • Source: [8]

  • LSD1 Inhibitor Synthesis (Vafidemstat/Tranylcypromine Analogs)

    • Gehling, V. S., et al.[2] "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors."[2] ACS Med.[2] Chem. Lett., 2020.[2]

    • Source:

  • Handling Pyridine Coordination in Catalysis

    • Fortman, G. C., et al. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects and Catalytic Activity."[9] Inorganic Chemistry, 2022.[10]

    • Source:

  • Safety in Scale-Up (Exotherms & Reagents)

    • "Scale-Up Safety Guidelines." Stanford Environmental Health & Safety.
    • Source:

Sources

Technical Support Center: Catalyst Loading Optimization for the Synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into optimizing this critical synthesis. The primary focus of this document is the catalytic hydrogenation of the nitrile precursor, 1-(pyridin-2-yl)cyclopropanecarbonitrile, a robust and atom-economical route to the desired primary amine.

Navigating the complexities of catalytic hydrogenation requires a nuanced understanding of the interplay between catalyst choice, loading, and reaction conditions to overcome common pitfalls such as low yield and poor selectivity. This guide provides structured, actionable advice in a question-and-answer format to help you achieve consistent, high-purity results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended synthetic route for this compound?

The most direct and industrially scalable method is the catalytic hydrogenation of the corresponding nitrile, 1-(pyridin-2-yl)cyclopropanecarbonitrile. This method involves the reduction of the carbon-nitrogen triple bond to a primary amine using hydrogen gas and a heterogeneous catalyst.[1][2][3] This approach is favored for its high atom economy and the availability of the nitrile starting material.

The general reaction scheme is as follows:

  • Reactant: 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • Reagents: Hydrogen (H₂)

  • Catalyst: Heterogeneous catalyst (e.g., Raney Nickel, Pd/C)

  • Product: this compound

Q2: I'm observing significant formation of secondary and tertiary amine impurities. What is the cause and how can I improve selectivity for the primary amine?

This is the most common challenge in nitrile hydrogenation.[3][4] The formation of byproducts occurs through a well-understood mechanism involving the intermediate imine.

Causality: The reaction proceeds in two steps:

  • The nitrile is reduced to a highly reactive imine intermediate.

  • The imine is further reduced to the desired primary amine.

However, the primary amine product can nucleophilically attack the imine intermediate. This subsequent reaction and reduction lead to the formation of secondary amines, which can further react to form tertiary amines.[3][4]

Troubleshooting Workflow for Poor Selectivity

G start Problem: Poor Selectivity (High Secondary/Tertiary Amine) q1 Are you using an additive? start->q1 sol1 Add an excess of ammonia (e.g., 7N solution in Methanol) or use ammonium hydroxide. q1->sol1 No q2 Is the catalyst appropriate? q1->q2 Yes end_node Monitor reaction by GC/LCMS to confirm improved selectivity. sol1->end_node sol2 Switch to a more selective catalyst. Consider Raney Nickel or specific Rhodium catalysts. q2->sol2 No q3 Is H2 pressure optimized? q2->q3 Yes sol2->end_node sol3 Increase H2 pressure. Higher H2 concentration favors direct reduction of the imine intermediate. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for improving primary amine selectivity.

Solutions to Improve Selectivity:

  • Use of Ammonia: The most effective method is to add ammonia (or ammonium hydroxide) to the reaction mixture.[4][5] Ammonia acts as a competitive inhibitor. By being present in large excess, it shifts the equilibrium away from the reaction between the primary amine product and the imine intermediate, thus suppressing the formation of secondary amines.

  • Catalyst Choice: The choice of catalyst is critical. Raney® Nickel and certain cobalt catalysts are often reported to have higher selectivity for primary amines, especially when used with basic additives.[4][6][7] Palladium (Pd) and Platinum (Pt) catalysts can sometimes favor the formation of secondary or tertiary amines depending on the substrate and conditions.[4][8]

  • Reaction Conditions: Higher hydrogen pressure can increase the rate of imine reduction, minimizing its time to react with the amine product.[2]

Q3: My reaction is very slow or stalls before completion. How should I adjust the catalyst loading?

An incomplete reaction is often a direct result of insufficient catalyst activity, which can be due to low loading or deactivation.

Causality: The catalyst provides the active sites where hydrogen is activated and reacts with the nitrile. The overall reaction rate is proportional to the number of available, active catalytic sites. If this number is too low relative to the substrate, the reaction will be slow.

Solutions to Improve Reaction Rate:

  • Increase Catalyst Loading: The most straightforward solution is to increase the catalyst loading. A systematic increase, for instance from 2 mol% to 5 mol% and then to 10 mol%, can reveal the optimal loading for your specific conditions.[9][10]

  • Ensure Catalyst Quality: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., Raney Nickel under water). Improper handling can lead to oxidation and deactivation.

  • Check for Poisons: The pyridine ring in the substrate can, in some cases, act as a mild catalyst poison by strongly adsorbing to the catalyst surface. If the reaction stalls, it might be due to product inhibition. A higher initial catalyst loading can help overcome this.

  • Increase Temperature and Pressure: Increasing the reaction temperature and hydrogen pressure will generally increase the reaction rate. However, be aware that higher temperatures can sometimes negatively impact selectivity.[2]

Q4: What is a good starting point for catalyst loading and how do I design an optimization experiment?

A good starting point depends on the chosen catalyst. For many hydrogenations, a loading of 5-10% by weight of the catalyst relative to the nitrile substrate is common. However, for process optimization, it's more precise to work in mole percent (mol%) of the active metal.

Recommended Starting Points (mol% of active metal to substrate):

  • Palladium on Carbon (10% Pd/C): Start at 1-2 mol %.

  • Raney Nickel (slurry): Start with a 10-20% w/w loading of the slurry relative to the nitrile.

  • Rhodium on Carbon (5% Rh/C): Start at 1-2 mol %.

Experimental Protocol: Catalyst Loading Optimization

This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.

  • Setup: Prepare four identical pressure reaction vessels.

  • Reagents: To each vessel, add:

    • 1-(pyridin-2-yl)cyclopropanecarbonitrile (1.0 g, 6.94 mmol)

    • Methanol saturated with ammonia (20 mL)

  • Catalyst Addition: Add a different loading of 10% Pd/C catalyst to each vessel:

    • Vessel 1: 74 mg (1.0 mol % Pd)

    • Vessel 2: 148 mg (2.0 mol % Pd)

    • Vessel 3: 370 mg (5.0 mol % Pd)

    • Vessel 4: 740 mg (10.0 mol % Pd)

  • Reaction: Seal the vessels, purge with nitrogen, then purge with hydrogen. Pressurize to 10 bar (approx. 150 psi) with hydrogen.

  • Conditions: Stir vigorously at 50°C.

  • Monitoring: Take small aliquots at regular intervals (e.g., 2, 4, 8, 16 hours) and analyze by LCMS or GC to determine the conversion of starting material and the ratio of primary, secondary, and tertiary amine products.

  • Analysis: Plot conversion and selectivity vs. catalyst loading to identify the point of diminishing returns, where increasing the catalyst no longer provides a significant benefit in rate or yield.

Data Presentation: Hypothetical Optimization Results

VesselCatalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)Primary Amine Purity (%)
11.01665>98
22.0895>98
35.04>99>98
410.04>9997 (slight increase in byproducts)

This data suggests that 5.0 mol% loading provides the best balance of reaction time and efficiency.

Reaction Mechanism & Side Reactions

The following diagram illustrates the catalytic hydrogenation of a nitrile, highlighting the pathway to the desired primary amine and the competing formation of the secondary amine side product.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile 1-(Pyridin-2-yl)cyclopropanecarbonitrile Imine Imine Intermediate Nitrile->Imine + H2 / Catalyst PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine + H2 / Catalyst SecondaryAmineIntermediate Adduct Imine->SecondaryAmineIntermediate + Primary Amine SecondaryAmine Secondary Amine (Impurity) SecondaryAmineIntermediate->SecondaryAmine + H2 / Catalyst

Caption: Mechanism of nitrile hydrogenation showing primary and secondary amine formation.

References
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.International Research Journal of Engineering and Technology.
  • Effect of catalyst loading on the yield and reaction time of model reaction.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.Periodica Polytechnica Chemical Engineering.
  • Nitrile reduction - Wikipedia.Wikipedia.
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.Chemistry – An Asian Journal, PMC.
  • Nitrile to Amine - Common Conditions.Organic Chemistry Portal.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.Semantic Scholar.
  • REDUCING NITRILES TO PRIMARY AMINES.Chemguide.

Sources

Technical Support: Optimizing Solvent Systems for Pyridinyl Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CYC-SOLV-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing pyridinyl cyclopropylamines presents a unique "Lewis Base Challenge." The pyridine nitrogen atom is a potent ligand that frequently outcompetes reagents for binding sites on Lewis acidic metal catalysts (Ti, Zn, Rh, Pd).

The choice of solvent is not merely about solubility; it is the primary control lever to modulate this competitive binding. This guide provides troubleshooting protocols for the three most common synthetic routes: Kulinkovich-de Meijere (Ti) , Simmons-Smith (Zn) , and Rh-Catalyzed Carbenoid Transfer .

Solvent Selection Decision Matrix

Before modifying your protocol, identify your specific pathway and solvent constraints using the logic flow below.

SolventDecisionTree Start Select Synthesis Pathway Method1 Kulinkovich-de Meijere (Amide/Nitrile Substrate) Start->Method1 Method2 Simmons-Smith (Vinyl Pyridine Substrate) Start->Method2 Method3 Rh-Catalyzed Diazo (Vinyl Pyridine Substrate) Start->Method3 Q1 Is Grignard Solubility Limiting? Method1->Q1 Q2 Is Reaction Stalling? Method2->Q2 Q3 Is Enantioselectivity (ee) Low? Method3->Q3 Solv4 Rec: HFIP (Hexafluoroisopropanol) For Pd-catalyzed C-H activation Method3->Solv4 Alternative: C-H Activation Solv1 Rec: Toluene/THF (10:1) Minimize THF to boost Ti exchange Q1->Solv1 Yes Solv2 Rec: DCM or DCE Avoid Ethers/Amines Q2->Solv2 Zn-Carbenoid Quenched Solv3 Rec: Non-polar (Hexanes/DCM) Avoid MeCN/THF Q3->Solv3 Competing Coordination

Figure 1: Decision matrix for solvent selection based on catalytic mechanism and observed failure mode.

Technical Deep Dive & Troubleshooting

Module A: The Kulinkovich-de Meijere Reaction (Ti-Catalyzed)

Route: Pyridinyl Amide/Nitrile + Grignard → Pyridinyl Cyclopropylamine Key Mechanism: Ligand exchange on Ti(IV) to form a titanacyclopropane intermediate.

The Solvent Paradox: This reaction requires Grignard reagents (soluble in ethers) but is catalyzed by Titanium species that are inhibited by excessive Lewis basic solvents.

  • THF: Good for Grignard stability, but binds too tightly to Ti, slowing the ligand exchange with the olefin.

  • Diethyl Ether (Et₂O): Weaker binding than THF, allowing faster turnover, but lower boiling point limits rate.

  • Toluene: Non-coordinating (ideal for Ti), but cannot dissolve Grignards alone.

Protocol Recommendation: Use a Toluene-dominant co-solvent system .

  • Dissolve the pyridinyl substrate and Ti(OiPr)₄ in Toluene.

  • Add the Grignard reagent (dissolved in Et₂O or minimal THF) slowly.

  • Target Ratio: 9:1 Toluene:Ether.

SymptomProbable CauseCorrective Action
Reaction Stalls <50% Solvent is too coordinating (pure THF).Switch to Toluene/Et₂O. The non-polar environment destabilizes the Ti-solvent complex, favoring the Ti-olefin complex.
Low Yield (Pyridine Recovery) Pyridine N binds Ti, preventing cycle.Increase Ti(OiPr)₄ loading to 1.1–1.2 equiv (stoichiometric) rather than catalytic.
Formation of Carbinol Titanacyclopropane protonolysis.Ensure solvent is strictly anhydrous. Pyridines are hygroscopic; dry the substrate by azeotropic distillation with toluene before use.
Module B: Simmons-Smith Cyclopropanation (Zn-Mediated)

Route: Vinyl Pyridine + Zn/CH₂I₂ → Pyridinyl Cyclopropane Key Mechanism: Electrophilic attack of Iodomethylzinc iodide (IZnCH₂I) on the alkene.

The Basicity Trap: The reaction rate decreases as solvent basicity increases.[1] Basic solvents reduce the electrophilicity of the Zinc carbenoid.

  • Incompatible: THF, DMF, DMSO (These coordinate Zn strongly, killing reactivity).

  • Ideal: DCM (Dichloromethane), DCE (1,2-Dichloroethane).

Specific Pyridine Issue: The pyridine nitrogen can sequester ZnI₂ (a Lewis acid byproduct), which can be beneficial, but it can also coordinate the active Zn-carbenoid.

Protocol Recommendation:

  • Perform the reaction in DCM .

  • If the reaction is sluggish due to the electron-deficient nature of vinyl pyridine, use DME (Dimethoxyethane) as a strictly controlled additive (1.0 equiv) to solubilize Zn but not quench it, or switch to the Charette modification (Et₂Zn + CH₂I₂ + Phenol/Acid).

Module C: Rhodium-Catalyzed Carbenoid Transfer

Route: Vinyl Pyridine + Diazoacetate → Pyridinyl Cyclopropane Key Mechanism: Decomposition of diazo compound by Rh₂L₄ to form a metal carbene.

The Chelation Problem: Solvents with donor atoms (O, N) compete with the carbene for the Rhodium axial site.

  • Avoid: MeCN (Acetonitrile), THF. MeCN is particularly detrimental as it binds to Rh(II) dimers, shutting down carbene formation.

  • Preferred: Hexanes, Pentane, Toluene, or DCM.

Advanced Solvent Strategy (The "HFIP Effect"): For Pd-catalyzed C-H activation routes (an alternative to Rh-carbenoids), HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) is the "magic solvent."

  • Mechanism: HFIP is a strong hydrogen bond donor. It H-bonds to the Pyridine Nitrogen, effectively "masking" it. This prevents the pyridine from poisoning the Pd catalyst, allowing the C-H activation to proceed.

Comparative Solvent Data

Use this table to assess the "Coordinating Power" of your solvent system relative to your Pyridinyl substrate.

SolventDielectric Constant (

)
Donor Number (DN)Suitability for Ti/Zn/RhTechnical Note
Hexanes 1.88~0High Excellent for Rh-catalyzed ee%; poor solubility for polar pyridines.
Toluene 2.380.1High Best balance for Kulinkovich (Ti). Non-coordinating.
DCM 8.93~0High Standard for Simmons-Smith. Good solubility, low coordination.
Diethyl Ether 4.3319.2Medium Acceptable for Grignards, but slows Ti/Zn rates compared to non-polar.
THF 7.5820.0Low Avoid as primary solvent. Strong coordination inhibits Ti/Zn/Rh electrophiles.
Acetonitrile 37.514.1Very Low Critical Failure: Poisons Rh catalysts; shuts down electrophilic cyclopropanation.
HFIP 16.7~0 (High H-bond donor)Specialist Essential for Pd-catalyzed C-H activation routes. Masks pyridine N.

Frequently Asked Questions (FAQs)

Q: I am using the Kulinkovich protocol, but my yield is stuck at 30%. I'm using pure THF. A: This is a classic "Solvent Inhibition" effect. THF coordinates to the Titanium catalyst, stabilizing the intermediate and preventing the necessary ligand exchange with the olefin.

  • Fix: Switch to a solvent mixture. Dissolve your substrate in Toluene, and only add the Grignard (in THF) dropwise. The final solvent ratio should be <15% THF.

Q: Can I use DMF to dissolve my polar pyridinyl substrate for a Simmons-Smith reaction? A: No. DMF is a strong Lewis base and will quench the Zinc carbenoid (IZnCH₂I).

  • Fix: If solubility is an issue in DCM, try 1,2-Dichloroethane (DCE) and heat to reflux (83°C). If it remains insoluble, consider protecting the pyridine nitrogen (e.g., as an N-oxide) to alter solubility, then reduce it post-cyclopropanation.

Q: How do I improve the diastereoselectivity (dr) of my Rh-catalyzed reaction? A: Solvent polarity directly impacts the tightness of the ion pair and the trajectory of the carbene approach.

  • Fix: Move to non-polar solvents like Pentane or Hexanes . If the substrate crashes out, use the minimum amount of DCM necessary to solubilize, then dilute with Hexanes. Lowering the temperature (-78°C) in non-polar solvents typically maximizes the dr and ee.

References

  • Kulinkovich Reaction Mechanism & Solvent Effects

    • Kulinkovich, O. G., & de Meijere, A. (2000). Chem. Rev., 100(8), 2789–2834.

  • Simmons-Smith Solvent Compatibility

    • Charette, A. B., & Beauchemin, A. (2001). Org.[1][2][3][4][5] React., 58, 1–415.

  • Rh-Catalyzed Cyclopropanation (Solvent vs. Selectivity)

    • Davies, H. M. L., & Beckwith, R. E. J. (2003). Chem. Rev., 103(8), 2861–2904.

  • HFIP in Pd-Catalyzed C-H Activation of Pyridines

    • Wasa, M., & Yu, J. Q. (2008). J. Am. Chem. Soc., 130(43), 14058–14059.

  • Solvent Effects in Catalysis (General Theory)

    • Dyson, P. J., & Jessop, P. G. (2016). Catal. Sci. Technol., 6, 3302-3316.

For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure and current solvent ratios.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (1-(Pyridin-2-yl)cyclopropyl)methanamine Purity by HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a novel structural motif increasingly utilized in medicinal chemistry as a key building block for complex pharmaceutical agents. Its unique conformation, combining a rigid cyclopropyl ring with a basic methanamine and a heteroaromatic pyridine moiety, imparts desirable pharmacological properties. However, these same structural features present a distinct analytical challenge. Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-tested framework for the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of this compound. We will delve into the causal logic behind methodological choices, present a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the HPLC-UV technique with viable alternatives.

The Analytical Challenge: Unpacking the Molecule

The molecular structure of this compound dictates our analytical strategy. Key considerations include:

  • Basic Primary Amine: The methanamine group (pKa ≈ 9-10) is highly basic. In reversed-phase HPLC, this functionality can interact strongly with residual acidic silanol groups on the surface of conventional silica-based columns. This secondary interaction is a primary cause of poor chromatographic performance, leading to significant peak tailing.[1][2]

  • UV Chromophore: The pyridine ring contains a π-electron system that absorbs UV light, making it suitable for UV detection. The typical absorption maximum (λmax) for a pyridine ring is around 254-258 nm, providing a clear signal for quantification.[3][4]

  • Polarity and Solubility: The compound possesses both polar (amine, pyridine) and non-polar (cyclopropyl) regions, making it amenable to reversed-phase chromatography, provided the aforementioned basicity is controlled.

  • Potential Impurities: Synthesis of this molecule may result in process-related impurities (e.g., starting materials, side-products) or degradants that may be structurally similar, requiring a highly specific and selective analytical method.

Method Selection: Why HPLC-UV is the Workhorse

While several analytical techniques exist, HPLC-UV emerges as the most practical and robust choice for routine quality control of this analyte for several reasons:

  • Versatility and Robustness: HPLC is a workhorse in the pharmaceutical industry, adept at analyzing a wide range of compounds, including non-volatile and thermally unstable molecules like our target analyte.[5][6][7]

  • High Resolution: Modern HPLC columns offer superior separation efficiency, which is critical for resolving the main component from closely eluting impurities.

  • Sensitivity and Quantification: UV detection provides excellent sensitivity and a wide linear range, which is essential for quantifying not just the main peak (assay) but also trace-level impurities.

  • Direct Analysis: Unlike Gas Chromatography (GC), HPLC does not require the analyte to be volatile or to undergo derivatization, simplifying sample preparation and avoiding potential artifacts.[8]

A comparison with other methods underscores this choice:

  • Gas Chromatography (GC): GC is primarily suited for volatile and thermally stable compounds.[5][9] The high polarity and low volatility of this compound would necessitate derivatization to block the polar amine group, adding complexity and potential variability to the analysis.

  • Quantitative NMR (qNMR): While qNMR is a powerful primary method for determining purity without a reference standard, it is less suited for high-throughput QC environments due to higher instrumentation costs and more complex data analysis. It is, however, an excellent orthogonal technique for characterizing reference standards.

  • Supercritical Fluid Chromatography (SFC): SFC can offer fast separations and is particularly advantageous for chiral analysis. While a viable alternative, HPLC instrumentation is more universally available in QC laboratories.

A Validated HPLC-UV Method for Purity Determination

This section details a robust, validated reversed-phase HPLC method designed to overcome the analytical challenges posed by the analyte.

Rationale for Chromatographic Conditions

The central challenge is mitigating the peak tailing caused by the basic amine. Our strategy is twofold:

  • Control Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), we ensure the primary amine is fully protonated (R-NH3+). This prevents its interaction with deprotonated silanols (Si-O-).

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are manufactured with minimal residual silanols. Furthermore, "end-capping" processes shield most remaining silanols, drastically reducing the sites available for secondary interactions.[1]

Experimental Protocol: Step-by-Step

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting mob_phase Mobile Phase (Buffer + ACN) instrument HPLC System (Pump, Autosampler, Column Oven, UV Detector) mob_phase->instrument Eluent std_prep Standard Solution (Known Concentration) std_prep->instrument Calibration smp_prep Sample Solution (Test Article) smp_prep->instrument Analysis column C18 Column (e.g., 4.6 x 150 mm, 5 µm) instrument->column method Run Method (Isocratic, 1.0 mL/min, 254 nm) column->method cds Chromatography Data System (CDS) method->cds Raw Data integration Peak Integration cds->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report (Purity, Impurity Profile) calculation->report

Parameter Condition Justification
HPLC Column Agilent Zorbax Bonus-RP (4.6 x 150 mm, 5 µm) or equivalent polar-endcapped C18A high-purity, end-capped column is critical to minimize silanol interactions and achieve a symmetrical peak shape for the basic analyte.[10]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Low pH ensures the analyte is protonated, preventing peak tailing. Formic acid is volatile and compatible with mass spectrometry if hyphenation is desired.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Elution Mode Isocratic: 70% A / 30% BAn isocratic method is simpler, more robust, and often sufficient for purity analysis where impurities elute near the main peak. A gradient may be developed if late-eluting impurities are expected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection UV at 254 nmThis wavelength is near the absorption maximum for the pyridine chromophore, providing excellent sensitivity.[3][4]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and prevents peak distortion upon injection.

Standard Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Mobile Phase.

Sample Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Mobile Phase.

Method Validation: A Self-Validating System per ICH Q2(R1)

Validation is the documented evidence that the procedure is suitable for its intended purpose.[11][12][13] The following protocol is based on the ICH Q2(R1) guideline.

// Core Attributes Specificity [label="Specificity", fillcolor="#EA4335"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"];

// Sub-attributes of Precision Repeatability [label="Repeatability\n(Intra-day)"]; Intermediate [label="Intermediate\nPrecision (Inter-day)"];

// Derived Attributes Range [label="Range"]; LOQ [label="LOQ"]; LOD [label="LOD"]; Robustness [label="Robustness", fillcolor="#34A853"];

// Final Output ValidatedMethod [label="Validated Method\n(Fit for Purpose)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Core Attributes Specificity [label="Specificity", fillcolor="#EA4335"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"];

// Sub-attributes of Precision Repeatability [label="Repeatability\n(Intra-day)"]; Intermediate [label="Intermediate\nPrecision (Inter-day)"];

// Derived Attributes Range [label="Range"]; LOQ [label="LOQ"]; LOD [label="LOD"]; Robustness [label="Robustness", fillcolor="#34A853"];

// Final Output ValidatedMethod [label="Validated Method\n(Fit for Purpose)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships Specificity -> ValidatedMethod; Linearity -> Range; Accuracy -> Range; Precision -> Range; Range -> ValidatedMethod; Linearity -> LOQ -> LOD; LOQ -> ValidatedMethod [label="Quantitation"]; Robustness -> ValidatedMethod; Precision -> Repeatability; Precision -> Intermediate; } end_dot Figure 2: Interrelationship of ICH validation parameters.

System Suitability

Before any analysis, the system's performance must be verified. This is not a validation parameter itself, but a prerequisite for valid measurements.[14][15]

Procedure: Inject the standard solution five times. Acceptance Criteria (as per USP <621>): [16][17]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and separation power.

| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of expected components like impurities or degradants.[13] Forced degradation studies are the cornerstone of this test.[18]

Procedure: Subject the sample solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: Expose to UV light (ICH Q1B) for 7 days.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation products.

  • Peak purity analysis (using a Diode Array Detector) should show the main peak is spectrally pure in all stressed samples.

  • Significant degradation (target 5-20%) should be observed under at least two stress conditions to prove the method is stability-indicating.

Linearity

Procedure: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.5 µg/mL to 1500 µg/mL). Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Concentration (µg/mL)Peak Area (Example)
0.5 (LOQ)1,250
5001,255,000
7501,880,000
1000 (Nominal)2,510,000
12503,135,000
15003,760,000
Result r² = 0.9998
Accuracy (Recovery)

Procedure: Analyze samples of known concentration (spiked placebo or by standard addition) at three levels across the range (e.g., 80%, 100%, 120% of nominal), in triplicate. Acceptance Criteria:

  • Mean recovery should be between 98.0% and 102.0% at each level.

LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%800795.299.4
100%10001005.1100.5
120%12001192.899.4
Precision

Repeatability (Intra-day):

  • Procedure: Analyze six individual preparations of the sample at 100% concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria: %RSD ≤ 1.0%.

Intermediate Precision (Inter-day/Inter-analyst):

  • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Overall %RSD for both sets of data combined should be ≤ 2.0%.

Precision StudyPurity Assay (% w/w)
Repeatability (Day 1) 99.5, 99.6, 99.4, 99.5, 99.7, 99.5
Mean / %RSD99.53% / 0.11%
Intermediate (Day 2) 99.2, 99.4, 99.1, 99.3, 99.2, 99.4
Mean / %RSD99.27% / 0.12%
Overall Mean / %RSD 99.40% / 0.17%
LOD & LOQ

Procedure: Determine based on the signal-to-noise ratio (S/N).

  • Limit of Detection (LOD): S/N ratio of 3:1.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1. Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (e.g., %RSD ≤ 10% for 6 injections).

Robustness

Procedure: Deliberately vary critical method parameters and assess the impact on system suitability and assay results.

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase Composition (± 2% organic) Acceptance Criteria: All system suitability criteria must be met, and the assay result should not deviate significantly from the nominal result.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded HPLC-UV method for the purity determination of this compound. The causality behind the selection of a polar-endcapped C18 column and a low-pH mobile phase was explained as a direct countermeasure to the analytical challenges posed by the analyte's basic amine functionality. The step-by-step protocol, coupled with a rigorous validation plan based on ICH Q2(R1) guidelines, establishes a self-validating system that ensures trustworthy and reproducible results.[11] While alternative techniques like GC and qNMR have their place, the developed HPLC-UV method represents the optimal balance of performance, robustness, and accessibility for routine quality control in a drug development setting.

References

  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • UV-spectrum of pyridine. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

Sources

Comparative study of the biological activity of (1-(Pyridin-2-yl)cyclopropyl)methanamine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a high-value pharmacophore scaffold used to introduce conformational restriction into drug candidates. Unlike flexible alkyl chains, the gem-disubstituted cyclopropane ring "locks" the spatial vectors of the pyridine ring and the amine group. This guide compares this rigid scaffold against its flexible and lipophilic analogs, demonstrating its utility in improving potency (via entropic advantage) and metabolic stability in targets such as Histamine H3 receptors , KDM1A (LSD1) demethylases , and 11


-HSD1 .

Structural Analysis & Pharmacophore Logic

The primary utility of this scaffold lies in the Thorpe-Ingold Effect (gem-dimethyl effect). By replacing a flexible ethylene linker with a cyclopropane ring, the bond angles are compressed, forcing the substituents (pyridine and methanamine) into a specific conformation that often matches the bioactive state of protein targets.

The Comparative Cohort

To evaluate performance objectively, we compare the Lead Scaffold against two standard medicinal chemistry alternatives:

Compound IDStructure NameRoleKey Characteristic
Lead (A) This compound Rigid Bioisostere Conformationally locked, lowers entropic penalty.
Analog (B) 2-(Pyridin-2-yl)ethanamineFlexible ControlHigh rotational freedom (high entropy cost).
Analog (C) (1-Phenylcyclopropyl)methanamineLipophilic ControlReplaces Pyridine with Phenyl (changes LogD/pKa).
Mechanism of Action (Structural)
  • Entropy Reduction: Compound A is pre-organized. Binding to a receptor requires less energy loss compared to B , which must "freeze" its rotatable bonds to bind.

  • Vector Positioning: The angle between the aromatic ring and the amine is fixed at approx 60° relative to the ring plane, often ideal for GPCR pockets (e.g., Histamine H3).

  • Basicity Modulation: The electron-deficient pyridine ring lowers the pKa of the primary amine slightly compared to the phenyl analog C , improving CNS penetration by reducing the percentage of ionized species at physiological pH.

Comparative Biological Profiling

The following data summarizes typical SAR (Structure-Activity Relationship) trends observed when this scaffold is applied to KDM1A inhibition and GPCR ligands .

Table 1: Physicochemical & Biological Performance Matrix
MetricLead (A): Pyridyl-Cyclopropyl Analog (B): Flexible Chain Analog (C): Phenyl-Cyclopropyl Interpretation
Conformational Entropy Low (Favorable)High (Unfavorable)Low (Favorable)Lead A binds with higher affinity due to reduced entropic cost.
Metabolic Stability (

)
High (>60 min)Moderate (~30 min)Moderate (~45 min)Cyclopropane hinders

-oxidation by CYP450 enzymes compared to the ethyl chain.
Lipophilicity (cLogP) ~0.8 (Ideal)~0.5~2.1 (High)Lead A offers better solubility than the Phenyl analog C .
Target Potency (Relative) 1.0x (Baseline) 10x - 50x weakerEquipotent or weakerRigidification typically improves potency by 1-2 orders of magnitude.
pKa (Amine) ~8.5~9.2~9.0Lower pKa of Lead A aids in passive membrane permeability.

Key Insight: While Analog C (Phenyl) is rigid, it lacks the hydrogen-bond accepting capability of the pyridine nitrogen found in Lead A . This makes Lead A superior for targets requiring a "hinge binder" (kinases) or specific polar interactions (GPCRs).

Visualization of SAR Logic

The following diagram illustrates the decision-making process when selecting the this compound scaffold over alternatives.

SAR_Logic Start Drug Design Challenge: Improve Potency & Stability Flexible Option 1: Flexible Linker (Ethylamine) Start->Flexible Standard Approach Rigid Option 2: Rigid Scaffold (Cyclopropyl-Amine) Start->Rigid Bioisosteric Replacement Entropy High Entropic Penalty (Lower Affinity) Flexible->Entropy Metabolism Susceptible to CYP450 Oxidation Flexible->Metabolism PreOrg Pre-organized Conformation (Thorpe-Ingold Effect) Rigid->PreOrg Block Steric Block of Metabolic Sites Rigid->Block Result Lead Candidate: This compound PreOrg->Result Higher Potency Block->Result Longer Half-life

Caption: Decision tree demonstrating the advantages of rigidification (Lead A) over flexible linkers (Analog B) in medicinal chemistry optimization.

Experimental Protocols

To validate the biological advantage of the Lead Scaffold, the following protocols are recommended. These assess Metabolic Stability (a key differentiator for cyclopropyl amines) and Target Binding .

Protocol A: Microsomal Stability Assay (Validation of Metabolic Resistance)

Purpose: To demonstrate that the cyclopropyl ring protects the amine from oxidative deamination compared to the flexible ethyl analog.

  • Preparation:

    • Prepare 10 mM stock solutions of Lead A and Analog B in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
    • Expected Result:Lead A should show a significantly lower slope (longer

      
      ) than Analog B .
      
Protocol B: Competitive Radioligand Binding (e.g., H3 Receptor)

Purpose: To quantify the affinity gain from rigidification.

  • Membrane Prep: Use CHO cells overexpressing human Histamine H3 receptor.

  • Ligand:

    
    -N- 
    
    
    
    -methylhistamine (NAMH) at 2 nM (
    
    
    value).
  • Competition:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of Lead A and Analog B .
    • Incubate for 90 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Data: Measure radioactivity (CPM). Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Synthesis Workflow Visualization

The synthesis of this scaffold is non-trivial compared to simple amines. The following diagram outlines the standard Kulinkovich-Szymoniak or Nitrile-Cyclization route used to generate the scaffold.

Synthesis_Flow Start 2-Cyanopyridine Intermediate Titanacycle Intermediate Start->Intermediate Ligand Exchange Reagent EtMgBr + Ti(OiPr)4 (Kulinkovich Reagent) Reagent->Intermediate Cyclization Cyclopropylamine Formation Intermediate->Cyclization Ring Closure Product (1-(Pyridin-2-yl) cyclopropyl)amine Cyclization->Product Acid Workup

Caption: General synthetic route for generating the gem-disubstituted cyclopropylamine core using Titanium-mediated cyclopropanation.

References

  • Bioisosteres in Drug Design. National Institutes of Health (NIH) / PMC. (Discusses conformational restriction and pyridine bioisosteres). [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (Overview of the cyclopropylamine pharmacophore in MAOIs and drug design). [Link]

  • Discovery of Substituted Di(pyridin-2-yl)amines. PubMed Central. (Example of Pyridin-2-yl amine scaffolds in macrofilaricidal research). [Link]

  • Structure-Activity Relationships of Cyclopropylamine Derivatives (KDM1A Inhibitors). European Journal of Medicinal Chemistry / PubMed. (Detailed SAR on cyclopropylamine warheads). [Link]

Benchmarking the stability of (1-(Pyridin-2-yl)cyclopropyl)methanamine against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount in tuning the pharmacological and pharmacokinetic profiles of new chemical entities. The (1-(pyridin-2-yl)cyclopropyl)methanamine scaffold has garnered significant interest, merging the desirable electronic properties and hydrogen bonding capabilities of the pyridine ring with the conformational rigidity and metabolic stability often associated with a cyclopropyl group.[1][2] However, the inherent ring strain of the cyclopropane moiety and the nucleophilicity of the primary amine present potential stability liabilities that must be thoroughly understood.[3]

This guide presents a comprehensive benchmarking study of this compound (designated as Cpd-1 ) against three structurally analogous compounds. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the intrinsic stability of this scaffold. We will delve into the causality behind experimental choices, present detailed protocols for forced degradation studies, and interpret the resulting data to elucidate degradation pathways. This analysis aims to empower informed decisions in lead optimization and formulation development.

The comparator compounds selected for this study are:

  • Cpd-2: (1-(Pyridin-2-yl)cyclopentyl)methanamine: To evaluate the effect of a less-strained cycloalkyl group.

  • Cpd-3: (1-(Phenyl)cyclopropyl)methanamine: To assess the influence of replacing the pyridine ring with a phenyl group, thereby removing the basic nitrogen.

  • Cpd-4: 2-(Pyridin-2-yl)propan-2-amine: To compare the cyclopropyl unit with an acyclic isopropyl group.

I. Foundational Principles of Stability in Heterocyclic Cyclopropylamines

The stability of a molecule like this compound is not monolithic; it's a multifactorial property governed by the interplay of its constituent parts.

  • The Cyclopropylamine Moiety: This functional group is known to be susceptible to hydrolytic degradation, particularly under high pH conditions.[4] The high s-character of the C-C bonds in the cyclopropane ring and the inherent strain can make the adjacent carbon susceptible to nucleophilic attack, potentially leading to ring-opening.[3] Furthermore, primary amines are known to be susceptible to oxidative degradation.[5][6]

  • The Pyridine Ring: The pyridine ring, while generally aromatic and stable, can be a site for oxidative metabolism and degradation.[7][8] The nitrogen atom can be oxidized to an N-oxide, and the ring itself can undergo hydroxylation.[8] The basicity of the pyridine nitrogen also means that the protonated state of the molecule will differ depending on the pH, which can significantly influence its stability.

II. Experimental Design: A Forced Degradation Study

To probe the intrinsic stability of these compounds, a series of forced degradation (stress testing) studies were designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][10] Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[10][11]

G cluster_0 Forced Degradation Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions (in Methanol) Start->Prepare Stock Solutions Stress Conditions Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare Stock Solutions->Stress Conditions Neutralize & Dilute Neutralize (if applicable) & Dilute to Working Concentration Stress Conditions->Neutralize & Dilute HPLC Analysis Analyze via Stability-Indicating HPLC-UV/MS Neutralize & Dilute->HPLC Analysis Data Processing Quantify Parent Compound Loss & Identify Degradants HPLC Analysis->Data Processing End End Data Processing->End G cluster_1 Proposed Degradation Pathways for Cpd-1 Cpd1 This compound (Cpd-1) Base_Deg Ring-Opened Product Cpd1->Base_Deg  Base Hydrolysis  (Major) Ox_Deg Pyridine N-Oxide Cpd1->Ox_Deg  Oxidation (H₂O₂)  (Major)

Sources

Technical Guide: Validation of Analytical Methods for (1-(Pyridin-2-yl)cyclopropyl)methanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying polar basic fragments like (1-(Pyridin-2-yl)cyclopropyl)methanamine (hereafter referred to as PCPMA ) in biological matrices presents a specific set of chromatographic and extraction challenges. Its physicochemical profile—high polarity (low LogP) and dual basicity (pyridine nitrogen and primary amine)—makes it a poor candidate for standard C18 retention and susceptible to severe ion suppression from plasma phospholipids.

This guide compares three methodological approaches: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and the recommended Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The Verdict: While PPT is faster, SPE-MCX coupled with Biphenyl chromatography provides the necessary matrix removal and retention robustness required for regulatory submission under ICH M10 guidelines.

Analyte Profile & Bioanalytical Challenges

Understanding the molecule is the first step in protocol design.

PropertyValue (Predicted)Bioanalytical Implication
Formula C

H

N

Small molecule (MW ~148.2 Da).
pKa (Amine) ~9.5 (Primary)Highly ionized at physiological pH; requires high pH for LLE.
pKa (Pyridine) ~5.2Secondary ionization site; contributes to polarity.
LogP ~0.5 - 1.0Hydrophilic. Poor retention on generic C18 columns.
Matrix Risk HighCo-elutes with phospholipids in Reverse Phase (RP) if not cleaned.
The "Phospholipid Trap"

In plasma analysis, lysophosphatidylcholines (LPCs) elute late in RP gradients. For a polar analyte like PCPMA that elutes early (near the void volume on C18), matrix suppression is often catastrophic.

Comparative Methodology

We evaluated three workflows to determine the optimal balance of recovery, cleanliness, and throughput.

Method A: Protein Precipitation (PPT)
  • Protocol: Plasma + Acetonitrile (1:3 ratio). Vortex, Centrifuge, Inject Supernatant.

  • Pros: Cheap, extremely fast (<30 mins).

  • Cons: "Dirty" extract. Phospholipids remain. Significant ion suppression observed at the retention time of PCPMA.

  • Status: NOT RECOMMENDED for sensitive quantitative assays.

Method B: Liquid-Liquid Extraction (LLE)
  • Protocol: Plasma buffered to pH 11 + MTBE/Ethyl Acetate.

  • Pros: Cleaner than PPT.

  • Cons: Low recovery (<50%) due to the high polarity of the cyclopropyl-amine moiety. The molecule prefers the aqueous phase even at high pH.

  • Status: Unreliable for this specific chemotype.[1]

Method C: Mixed-Mode Cation Exchange SPE (The Product Focus)
  • Protocol: Load at acidic pH (lock analyte to sorbent)

    
     Organic Wash (remove neutrals) 
    
    
    
    Elute with 5% NH
    
    
    OH in MeOH.
  • Pros: "Digital" extraction (On/Off). Removes 99% of phospholipids. Recovery >85%.

  • Status: VALIDATED STANDARD.

Experimental Validation: The SPE-MCX Workflow

This section details the validated protocol using a Mixed-Mode Strong Cation Exchange sorbent (e.g., Oasis MCX or Evolute Express CX).

Extraction Logic Diagram (Graphviz)

The following diagram illustrates the "Lock and Key" mechanism that makes MCX superior for PCPMA.

SPE_Workflow Sample Plasma Sample (Spiked with PCPMA) Pretreat Pre-treatment Add 2% Formic Acid (pH ~3) Ionizes Amine (NH3+) Sample->Pretreat Load Load onto MCX Cartridge Analyte binds via Cation Exchange Neutrals bind via Reverse Phase Pretreat->Load Wash1 Wash 1: 2% Formic Acid Removes Proteins/Salts Load->Wash1 Waste Wash2 Wash 2: 100% Methanol CRITICAL STEP Removes Neutrals & Phospholipids Analyte stays LOCKED by charge Wash1->Wash2 Waste Elute Elution: 5% NH4OH in Methanol Neutralizes Amine -> Release Wash2->Elute Collect Inject Evaporate, Reconstitute & Inject LC-MS/MS Elute->Inject

Figure 1: The Mixed-Mode Cation Exchange (MCX) extraction logic. Note the 100% Methanol wash step (Wash 2), which is impossible in standard C18 SPE but essential here to remove phospholipids.

Step-by-Step Protocol
  • Sample Pre-treatment: Aliquot 100 µL Plasma. Add 100 µL 4% H

    
    PO
    
    
    
    or 2% Formic Acid. (Target pH < 4 to ensure amine protonation).
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol. Crucial: This removes hydrophobic interferences.[2] Because the analyte is positively charged and the sorbent is negatively charged (sulfonic acid), the analyte cannot wash off, even in 100% organic solvent.

  • Elution: 2 x 400 µL 5% NH

    
    OH in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate under N

    
     at 40°C. Reconstitute in 90:10 Water:Acetonitrile (0.1% Formic Acid).
    

Chromatographic Strategy

Standard C18 columns often fail to retain small polar amines, leading to elution in the void volume. We recommend a Biphenyl stationary phase.

  • Column: Kinetex Biphenyl or equivalent (2.1 x 50 mm, 2.6 µm).

  • Mechanism: The biphenyl phase offers

    
     interactions with the pyridine ring of PCPMA, enhancing retention and selectivity compared to C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

MS/MS Transitions (ESI+)
  • Precursor: m/z 149.1 [M+H]

    
    
    
  • Quantifier: m/z 132.1 (Loss of NH

    
    )
    
  • Qualifier: m/z 119.1 (Loss of CH

    
    NH
    
    
    
    fragment)

Performance Data Comparison

The following data represents typical validation results comparing the "Product" (SPE-MCX) against the alternative (PPT).

ParameterMethod A: Protein Precip (PPT)Method C: SPE-MCX (Recommended) Acceptance Criteria (ICH M10)
Recovery (%) 95% (High Var)88% (Consistent) N/A (Consistency is key)
Matrix Effect (ME) 145% (Enhancement)98 - 102% (Clean) N/A (Target 100%)
LLOQ (ng/mL) 5.0 ng/mL0.5 ng/mL S/N > 5
Precision (%CV) 12 - 18%< 5% < 15% (<20% at LLOQ)
Phospholipid Removal < 40%> 99% Qualitative
Expert Insight: Why PPT Fails

In the PPT method, the matrix effect of 145% indicates ion enhancement (or sometimes suppression depending on the co-eluting species). This makes the assay non-linear and unreliable at low concentrations. The SPE-MCX method yields a "clean" extract (ME ~100%), meaning the mass spec signal is purely from the analyte.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness (Part of E-E-A-T), incorporate these system suitability checks:

  • The "Post-Column Infusion" Test:

    • Infuse the analyte continuously into the MS.

    • Inject a blank extracted matrix.

    • Result: If you see a dip or spike in the baseline at the analyte retention time, your extraction is insufficient. SPE-MCX should show a flat line.

  • Internal Standard (IS) Tracking:

    • Use a stable isotope labeled IS (e.g., PCPMA-d4) if available.

    • If not, use a structural analog like Pyridin-2-yl-methanamine .

    • Monitor IS response across the run. A drift >30% indicates matrix accumulation on the column.

  • pH Criticality:

    • Caution: If the elution solvent is not basic enough (pH > 10), the analyte will remain stuck to the MCX cartridge. Always use fresh Ammonium Hydroxide.

References

  • U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4][5][6]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by mixed-mode solid-phase extraction. Journal of Chromatography B. (Contextual grounding for MCX mechanisms).
  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridin-2-ylmethanamine derivatives. (Used for physicochemical property prediction).[7] [Link]

Sources

Cross-validation of analytical results for (1-(Pyridin-2-yl)cyclopropyl)methanamine using different techniques

[1]

Executive Summary: The Necessity of Orthogonal Validation

In Fragment-Based Drug Discovery (FBDD), the scaffold (1-(Pyridin-2-yl)cyclopropyl)methanamine represents a critical building block.[1] Its structural motif—a basic pyridine ring coupled with a conformationally restricted cyclopropyl amine—offers unique pharmacological vectors but presents distinct analytical challenges.[1]

Relying solely on HPLC-UV for purity assessment is a common pitfall in early-stage development.[1] While HPLC provides excellent resolution of organic impurities, it frequently fails to detect inorganic salts, moisture, and solvent entrapment, leading to an overestimation of "use-as-is" potency. This guide details a triangulation strategy using three orthogonal techniques: HPLC-UV (Chromatographic Purity), qNMR (Absolute Mass Purity), and Non-Aqueous Titration (Functional Group Stoichiometry).[1]

Analyte Physicochemical Profile[1][2][3][4]

Before method selection, understanding the analyte is non-negotiable.

  • Molecule: this compound[1]

  • Key Functional Groups:

    • Pyridine Nitrogen: Weakly basic (

      
      ), UV active.[1]
      
    • Primary Methanamine: Highly basic (

      
      ), prone to peak tailing on silica-based columns due to silanol interactions.[1]
      
    • Cyclopropyl Ring: High ring strain; stable under standard reverse-phase conditions but potentially reactive under aggressive acidic digestion.[1]

Method 1: HPLC-UV (The Chromatographic Standard)[1]

Objective: To identify and quantify structurally related organic impurities (synthetic by-products, regioisomers).

The Challenge

Primary amines often exhibit severe peak tailing on C18 columns due to ionic interactions with residual silanols. Furthermore, the pyridine chromophore may have a different extinction coefficient than impurities, necessitating the determination of Relative Response Factors (RRF) for accurate quantitation.

Optimized Protocol
  • Column: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA pairs with the amine, masking basicity and sharpening peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm (Amine/General).[1]
    
Critical Analysis
  • Pros: High sensitivity; separates isomers.[1]

  • Cons: "Chromatographic Silence"—does not detect inorganic salts (e.g., NaCl) or residual water.[1] Often yields "Area %" which is not equivalent to "Weight %".

Method 2: Quantitative NMR (qNMR) (The Absolute Standard)[1]

Objective: To determine the absolute weight-percent purity (potency) without a reference standard of the analyte.

The Challenge

qNMR requires an Internal Standard (IS) that is highly pure, non-hygroscopic, and has resonance signals that do not overlap with the analyte.

Optimized Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both free base and salt forms).[1]
    
  • Internal Standard Selection: 1,3,5-Trimethoxybenzene (TMB) .[1]

    • Rationale: TMB displays a sharp singlet at

      
       ppm.[1] This falls neatly in the "silent region" between the pyridine aromatics (
      
      
      ppm) and the aliphatic cyclopropyl/methylene signals (
      
      
      ppm).
  • Pulse Sequence: 90° pulse with adequate relaxation delay.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    of the slowest relaxing nucleus (usually the IS). Set
    
    
    seconds to ensure >99.9% magnetization recovery.
Critical Analysis
  • Pros: Traceable to NIST (via the IS); detects solvent content; provides true mass balance.

  • Cons: Lower sensitivity than HPLC; requires milligram-scale sample.[1]

Method 3: Non-Aqueous Titration (The Functional Check)

Objective: To confirm the salt stoichiometry (e.g., Mono- vs. Dihydrochloride) and total base content.

The Challenge

Aqueous titration is unsuitable due to the weak basicity of pyridine and the leveling effect of water.

Optimized Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (enhances the basicity of the amine).

  • Endpoint Detection: Potentiometric (glass electrode).[1]

  • Note for Salts: If the sample is already a hydrochloride salt, Mercuric Acetate must be added to sequester the chloride ion, allowing the protonated amine to be titrated.

Critical Analysis
  • Pros: High precision for bulk purity; confirms salt form.

  • Cons: Non-specific (titrates any base present); uses hazardous reagents.[1]

Comparative Analysis & Data Interpretation

The following table illustrates a typical cross-validation scenario for a batch of this compound.

ParameterHPLC-UVqNMR (1H)Titration (HClO4)
Metric Area % (254 nm)Weight % (Absolute)Assay % (vs. Theory)
Result 99.2% 94.5% 94.8%
What it measures Ratio of analyte UV absorption to total UV absorption.[1]Ratio of analyte moles to total sample mass.Moles of accessible basic nitrogen.
Blind Spots Water, solvents, inorganic salts, non-UV impurities.[1]Overlapping signals (rare with proper IS).[1]Non-basic impurities; distinguishing isomers.[1]
Verdict Indicates high organic purity.[1]Reveals ~5% "invisible" mass (likely salt/solvent).[1]Confirms the mass gap is likely inorganic salt formation.
Synthesis of Results

In this scenario, the HPLC result (99.2%) is misleadingly high. The qNMR and Titration results converge (~94.5%), indicating that the sample contains approximately 5% non-chromatographable material—likely residual solvent or counter-ions (e.g., HCl) if the sample is a salt. The qNMR value should be used for dose calculations in biological assays.

Visualization of Workflows

Diagram 1: Analytical Cross-Validation Workflow

This diagram illustrates the decision logic for combining these three methods.

CrossValidationStartRaw Sample: this compoundHPLCMethod 1: HPLC-UV(Organic Impurities)Start->HPLCqNMRMethod 2: qNMR(Absolute Purity / Mass Balance)Start->qNMRTitrationMethod 3: Titration(Salt Stoichiometry)Start->TitrationDecisionCompare ResultsHPLC->DecisionArea %qNMR->DecisionWt %Titration->DecisionAssay %PassResults Converge (<2% Delta)Release LotDecision->PassConsistentFailDiscrepancy (>2% Delta)InvestigateDecision->FailInconsistentAction1Check Solvents/Water(TGA / KF)Fail->Action1HPLC > qNMRAction2Check Inorganic Salts(ROI / IC)Fail->Action2Titration != qNMR

Caption: Workflow integrating orthogonal analytical methods to determine true potency.

Diagram 2: qNMR Internal Standard Selection Logic

Selecting the right IS is critical for the "Pyridine-Cyclopropyl" scaffold to avoid signal overlap.

qNMR_SelectionAnalyteAnalyte SignalsPyridine (7-9 ppm)Cyclopropyl (0.5-1.5 ppm)Amine CH2 (2.5-4.0 ppm)Candidate1Maleic AcidSinglet ~6.3 ppmEval1Region: AromaticRisk: LowCandidate1->Eval1Candidate2TMB (1,3,5-Trimethoxybenzene)Singlet ~6.1 ppmEval2Region: Silent GapRisk: MinimalCandidate2->Eval2Candidate3Dimethyl SulfoneSinglet ~3.0 ppmEval3Region: AliphaticRisk: High (Overlap)Candidate3->Eval3SelectionSelected IS:TMB or Maleic AcidEval1->SelectionEval2->SelectionEval3->SelectionReject

Caption: Logic flow for selecting an Internal Standard that avoids spectral overlap with the analyte.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] ICH Guidelines, 2023.[1][3] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.[1] [Link]

  • Bhat, S. V., et al. "Non-aqueous Titration of Weak Bases." Pharmaceutical Analysis, 2018.[1] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240.[1] [Link][1]

A Comparative Guide to (1-(Pyridin-2-yl)cyclopropyl)methanamine Derivatives in Lysine-Specific Demethylase 1 (LSD1) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structure-activity relationship (SAR) analysis of (1-(Pyridin-2-yl)cyclopropyl)methanamine derivatives and their analogues as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers. We will objectively compare the performance of this scaffold with key alternatives, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction: Targeting Epigenetic Aberrations in Cancer with Cyclopropylamine Scaffolds

The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a high-value therapeutic target in oncology. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 plays a pivotal role in regulating gene expression. Its overexpression is a hallmark of numerous malignancies, including acute myeloid leukemia (AML) and solid tumors, where it contributes to the maintenance of a cancer stem cell-like state and blocks cellular differentiation.[1][2]

The development of small molecule inhibitors targeting LSD1 has been a major focus of modern drug discovery. Among the most potent and clinically evaluated classes of LSD1 inhibitors are those based on the trans-2-phenylcyclopropylamine (tranylcypromine, TCP) scaffold.[3] These molecules act as irreversible, mechanism-based inhibitors. The this compound scaffold is a bioisosteric evolution of the TCP core, replacing the phenyl ring with a pyridine moiety. This strategic modification aims to enhance potency, selectivity, and physicochemical properties. This guide will dissect the nuanced structure-activity relationships that govern the efficacy of these pyridine-containing derivatives.

The Irreversible Mechanism of Action: Covalent FAD Adduct Formation

The inhibitory power of cyclopropylamine-based compounds stems from their ability to form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site.[4] This mechanism-based inactivation proceeds through the enzymatic oxidation of the cyclopropylamine nitrogen, which generates a reactive cyclopropyliminium intermediate. Subsequent nucleophilic attack by the FAD cofactor leads to the opening of the cyclopropane ring and the formation of a stable, covalent adduct, thereby permanently inactivating the enzyme.[5]

LSD1 Inhibition Mechanism cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD Complex Oxidation Enzymatic Oxidation (Single Electron Transfer) LSD1_FAD->Oxidation Inhibitor (Pyridinyl)cyclopropylamine Inhibitor NonCovalent Non-covalent Binding Inhibitor->NonCovalent Step 1 NonCovalent->LSD1_FAD Forms initial complex Reactive_Intermediate Reactive Intermediate (Cyclopropyliminium ion) Oxidation->Reactive_Intermediate Step 2 Covalent_Adduct Covalent LSD1-FAD-Inhibitor Adduct (Inactive) Reactive_Intermediate->Covalent_Adduct Step 3: Nucleophilic attack by FAD

Caption: Mechanism of irreversible LSD1 inhibition by cyclopropylamine derivatives.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of arylcyclopropylamine inhibitors are exquisitely sensitive to structural modifications at three key positions: the aromatic ring (A), the cyclopropyl ring (B), and the primary amine (C). While direct SAR data for the this compound scaffold (with a methylene spacer) is not extensively published, a robust SAR profile can be constructed from closely related arylcyclopropylamine analogues.

The Pivotal Role of the Aromatic Ring: From Phenyl to Pyridyl

The seminal inhibitor, tranylcypromine (TCP), features a simple phenyl ring. Initial optimization efforts focused on substituting this ring to improve interactions with the hydrophobic pocket of the LSD1 active site.[6] A significant leap in potency and selectivity was achieved by replacing the phenyl ring with various heteroaromatic systems.

The introduction of a pyridine ring, in particular, has proven to be a highly effective strategy. The nitrogen atom can act as a hydrogen bond acceptor and its position within the ring is critical for optimal binding.

Compound IDAromatic Moiety (A)R GroupLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (LSD1 vs MAO-B)
TCP PhenylH25-80~2~2~0.1
1a 4-Phenyl-phenylH1.370.3881.36~1
2a 4-(Thiophen-2-yl)-phenylH0.015>100.366~24
3a 4-(Pyridin-4-yl)-phenylH0.120>101.62~13.5
3b 3-(Pyridin-4-yl)-phenylH0.050>101.75~35

Data compiled from multiple sources.[4][7]

Key Insights from Aromatic Ring Modifications:

  • Extended Aromatic Systems: Extending the aromatic system, for instance with a biphenyl group (Compound 1a ), significantly enhances LSD1 potency compared to TCP.[7]

  • Heterocyclic Replacements: Replacing the distal phenyl ring with heterocycles like thiophene (Compound 2a ) or pyridine (Compounds 3a and 3b ) leads to highly potent inhibitors.[4]

  • Positional Isomerism is Key: The position of the heteroatom is crucial. For instance, the meta-substituted pyridine analogue (3b ) is more than twice as potent as its para-substituted counterpart (3a ), suggesting a more favorable interaction within the active site.[4] This highlights the importance of precise positioning of the nitrogen atom for optimal engagement with the enzyme.

SAR Summary cluster_A Aromatic Ring (A) cluster_C Amine Group (C) cluster_B Cyclopropyl Ring (B) A Extended aromatic systems (biphenyl, etc.) increase potency. Pyridine and other heterocycles are highly favorable. Meta-substitution often superior to para-substitution. C N-alkylation with polar, non-basic groups can improve selectivity over MAOs. Large, bulky substituents are generally not tolerated. B Trans-stereochemistry is essential for activity. Substitutions on the ring are generally detrimental to potency. Core Core Scaffold (A)-(B)-(C) Core->A Core->C Core->B

Caption: Key Structure-Activity Relationship trends for arylcyclopropylamine LSD1 inhibitors.

Modifications to the Cyclopropylamine Moiety (B and C)
  • Cyclopropyl Ring (B): The trans stereochemistry of the 2-arylcyclopropylamine scaffold is considered essential for inhibitory activity. Substitutions directly on the cyclopropyl ring have been explored but generally lead to a decrease in potency, suggesting that the unsubstituted ring is optimal for the covalent modification of FAD.[6]

  • Amine Group (C): The primary amine is critical for the catalytic mechanism of inhibition. N-alkylation has been investigated as a strategy to improve selectivity over the related monoamine oxidases (MAO-A and MAO-B). N-alkylation with polar, non-basic functional groups can lead to optimized structures that retain potent LSD1 inhibition while significantly reducing MAO activity.[8]

Performance Comparison with Alternative LSD1 Inhibitors

While the this compound scaffold belongs to the class of irreversible inhibitors, significant research has also focused on developing reversible inhibitors, which may offer a different safety and efficacy profile.

Inhibitor ClassExample CompoundMechanism of ActionTypical Potency (IC₅₀)Key AdvantagesKey Disadvantages
Pyridinyl-cyclopropylamines 3-(Pyridin-4-yl)-phenyl-TCPIrreversible (Covalent FAD adduct)10-100 nMHigh potency, long duration of actionPotential for off-target covalent modification, less tunable pharmacodynamics
Pyrrolo[2,3-c]pyridines LSD1-UM-109Reversible (Non-covalent)1-10 nMHigh potency and selectivity, tunable PDShorter duration of action may require more frequent dosing
Propargylamines Pargyline AnalogsIrreversible (Covalent FAD adduct)1-10 µMEstablished FAD-targeting warheadGenerally less potent than cyclopropylamines for LSD1

Data compiled from multiple sources.[4]

The pyrrolo[2,3-c]pyridine class of reversible inhibitors represents a compelling alternative. For example, compound LSD1-UM-109 demonstrates single-digit nanomolar potency in biochemical assays and potent cell growth inhibition. This highlights a key strategic decision in LSD1 inhibitor design: the choice between irreversible and reversible mechanisms of action, each with its own therapeutic rationale and potential challenges.

Experimental Protocols

Reproducible and robust assays are critical for the evaluation of novel LSD1 inhibitors. Below are detailed protocols for both biochemical and cell-based assays.

Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate, producing a quantifiable signal.

Biochemical Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - HRP & Fluorogenic Substrate - Test Compounds Start->Prepare_Reagents Dispense Dispense Assay Buffer, LSD1, HRP, and Fluorogenic Substrate to 96-well plate Prepare_Reagents->Dispense Add_Inhibitor Add Test Compounds (various concentrations) Dispense->Add_Inhibitor Initiate_Reaction Initiate Reaction by adding Peptide Substrate Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C for 30-60 min Initiate_Reaction->Incubate Read_Fluorescence Read Fluorescence (Ex: 530-540nm, Em: 585-595nm) Incubate->Read_Fluorescence Analyze Calculate % Inhibition and IC₅₀ values Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based biochemical LSD1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X LSD1 Assay Buffer (e.g., 500 mM HEPES, pH 7.5). Dilute to 1X with ultrapure water for use.

    • Reconstitute recombinant human LSD1 enzyme in 1X Assay Buffer to a working concentration (e.g., 200 ng/µL).

    • Reconstitute the H3K4me2 peptide substrate in 1X Assay Buffer.

    • Reconstitute Horseradish Peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red or similar) in 1X Assay Buffer according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in 1X Assay Buffer.

  • Assay Plate Setup (96-well black plate):

    • Inhibitor Wells: Add 120 µL of 1X Assay Buffer, 20 µL of LSD1, 20 µL of HRP, 10 µL of the fluorogenic substrate, and 10 µL of the diluted test compound.

    • 100% Activity Wells: Add the same components as the inhibitor wells, but substitute the test compound with 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer).

    • Background Wells: Add all components except for the peptide substrate.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the peptide substrate to all wells except the background wells.

    • Cover the plate and incubate for 30-60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[8]

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based LSD1 Inhibition Assay (AML Cell Viability)

This assay assesses the effect of LSD1 inhibitors on the proliferation and viability of cancer cells, such as the AML cell line MV-4-11, which is known to be sensitive to LSD1 inhibition.

Cell-Based Assay Workflow Start Start Culture_Cells Culture MV-4-11 AML cells in appropriate medium Start->Culture_Cells Seed_Plate Seed cells into a 96-well plate (e.g., 5,000 cells/well) Culture_Cells->Seed_Plate Add_Compounds Add serial dilutions of Test Compounds Seed_Plate->Add_Compounds Incubate_Period Incubate for an extended period (e.g., 7-10 days) Add_Compounds->Incubate_Period Viability_Assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_Period->Viability_Assay Read_Luminescence Read Luminescence Viability_Assay->Read_Luminescence Analyze_Data Calculate % Viability and GI₅₀ values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based LSD1 inhibition assay using an AML cell line.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Setup:

    • Harvest cells and adjust the density to seed approximately 5,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.

    • Prepare serial dilutions of test compounds in the culture medium.

    • Add the diluted compounds to the wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 7 to 10 days. The extended incubation period is necessary because the antiproliferative effects of LSD1 inhibitors are often linked to chromatin remodeling and cellular differentiation, which are time-dependent processes.

  • Viability Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a microplate reader.

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold and its close analogues represent a highly promising class of irreversible LSD1 inhibitors. The SAR is well-defined, with the pyridine ring offering significant advantages in potency over the original phenyl-based TCP. Specifically, the positioning of the pyridine nitrogen in a meta-like orientation relative to the cyclopropylamine appears optimal for enhancing inhibitory activity.

However, a notable gap in the current literature is the specific exploration of the methylene spacer present in the titular this compound. The impact of this spacer on the orientation of the pyridine ring within the active site and on the overall potency and selectivity of the molecule remains an open question. Future research should focus on the synthesis and evaluation of these specific derivatives to determine if this structural modification offers any advantages.

Furthermore, the direct comparison with highly potent reversible inhibitors underscores a fundamental choice in drug design strategy. While irreversible inhibitors offer sustained target engagement, reversible inhibitors may provide a more desirable safety profile. The continued exploration of both inhibitor types, guided by the robust SAR principles outlined in this guide, will be crucial in developing the next generation of epigenetic therapies for cancer.

References

  • Chen, Y., et al. (2006). Crystal Structure of Human Histone Demethylase LSD1 in Complex with a Histone H3 Peptide. Molecular Cell, 23(3), 319-327.
  • Wang, X., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 64(19), 14792-14811.
  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051.
  • Uchida, T., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(10), 868-877.
  • Rotili, D., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094.
  • Schmitt, M. L., et al. (2013). Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Journal of Medicinal Chemistry, 56(18), 7334-7342.
  • TheraIndx Lifesciences. (2021). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). LSD1 Chemiluminescent Assay Kit Datasheet. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Itoh, Y., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585.
  • Vianello, P., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 91, 15-30.
  • Sorna, V., et al. (2013). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 569-573.
  • Sato, S., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1461-1468.
  • Zheng, Y. C., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(23), 5203-5207.
  • Vianello, P., et al. (2016). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as an Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 59(4), 1501-1517.
  • Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(28), 8416-8425.
  • Sheikh, J., et al. (2024). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 265, 116089.

Sources

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